Cynatratoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVGLGBLJFUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913943 | |
| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-96-7 | |
| Record name | Cynatratoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cynatratoside A: A Technical Review for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cynatratoside A, a C21-steroidal glycoside isolated from the roots of Cynanchum atratum Bunge and Cynanchum paniculatum, has emerged as a promising natural product with significant therapeutic potential.[1][2] Primarily recognized for its immunosuppressive and anti-inflammatory activities, recent research has illuminated its hepatoprotective effects, particularly in the context of autoimmune hepatitis. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental data to support further research and development.
Chemical and Physical Properties
This compound is an oligoglycoside with a pregnane skeleton.[1][3] Its chemical formula is C28H40O8, with a molecular weight of 504.61 g/mol .[2][4]
| Property | Value | Source |
| Molecular Formula | C28H40O8 | [2][4] |
| Molecular Weight | 504.61 g/mol | [2][4] |
| CAS Number | 97399-96-7 | [2][4] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with a primary focus on its immunomodulatory and hepatoprotective effects.
Immunosuppressive Activity
Early studies revealed that this compound inhibits splenic T lymphocyte proliferation induced by concanavalin A (Con A) with a half-maximal inhibitory concentration (IC50) value of 10.9 μM.[1] This finding pointed towards its potential as an immunosuppressive agent.
Hepatoprotective Effects in Autoimmune Hepatitis
The most significant research to date has focused on the protective effects of this compound in a mouse model of Con A-induced autoimmune hepatitis (AIH).[1][3][5] Oral administration of this compound at doses of 10 and 40 mg/kg significantly attenuated liver injury.[1][3][5] The protective effects are attributed to its ability to:
In vitro studies using Con A-induced L-02 hepatocytes further confirmed that this compound directly protects liver cells from cytotoxicity in a concentration-dependent manner (0.1–10 μM).[1][3][6]
Mechanism of Action
The hepatoprotective mechanism of this compound involves the modulation of key signaling pathways related to T lymphocyte activation, cell adhesion, and apoptosis.
Inhibition of T Lymphocyte Activation and Adhesion
This compound appears to exert its immunosuppressive effects by interfering with the activation and adhesion of T lymphocytes, a critical step in the pathogenesis of autoimmune hepatitis.[1][3] By reducing T cell proliferation and the expression of the adhesion molecule ICAM-1, this compound dampens the inflammatory cascade in the liver.[1]
Regulation of Apoptotic Pathways
In hepatocytes, this compound has been shown to modulate the intrinsic apoptosis pathway. Treatment with 10 μM this compound significantly increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][3][6] This leads to a reduction in the levels of cleaved caspases-9 and -3, ultimately preventing hepatocyte cell death.[1][3][6]
Quantitative Data Summary
| Parameter | Value | Cell/Model System | Condition | Reference |
| IC50 | 10.9 μM | Splenic T lymphocytes | Concanavalin A-induced proliferation | [1] |
| In Vivo Dosage | 10 mg/kg | Mice | Concanavalin A-induced autoimmune hepatitis | [1][3][5] |
| In Vivo Dosage | 40 mg/kg | Mice | Concanavalin A-induced autoimmune hepatitis | [1][3][5] |
| In Vitro Concentration | 0.1 - 10 μM | L-02 hepatocytes | Concanavalin A-induced cytotoxicity | [1][3][6] |
| In Vitro Concentration | 10 μM | L-02 hepatocytes | Regulation of Bcl-2/Bax and caspases | [1][3][6] |
Experimental Protocols
Concanavalin A-Induced Autoimmune Hepatitis in Mice
-
Animal Model: Male BALB/c mice.
-
Induction of Hepatitis: A single intravenous injection of Concanavalin A (15-20 mg/kg) dissolved in pyrogen-free saline.
-
This compound Administration: this compound was administered orally at doses of 10 and 40 mg/kg, 8 hours before and 1 hour after the Con A injection.[1][3][5]
-
Assessment of Liver Injury:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Liver tissues were collected for histopathological examination (H&E staining).
-
Splenic index and histopathological changes in the spleen were evaluated.[5]
-
-
Immunohistochemistry: Expression of IL-1β and ICAM-1 in liver tissues was assessed by immunohistochemical staining.[1]
T Lymphocyte Proliferation Assay
-
Cell Isolation: Splenocytes were isolated from mice.
-
Stimulation: Cells were stimulated with Concanavalin A (5 µg/mL).
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation was determined using the MTT assay.
In Vitro Hepatotoxicity Assay
-
Cell Line: Human L-02 hepatocytes.
-
Induction of Cytotoxicity: Cells were treated with Concanavalin A.
-
Treatment: Cells were co-treated with this compound at concentrations ranging from 0.1 to 10 μM.[3][6]
-
Viability Assay: Cell viability was assessed using the MTT assay.
-
Apoptosis Analysis: The expression levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 were determined by Western blotting.[1][3][6]
References
- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H40O8 | CID 175701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Nexus of Tradition and Modern Pharmacology: A Technical Guide to Cynatratoside A and its Ethnomedicinal Heritage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynatratoside A, a C21 steroidal glycoside isolated from the root of Cynanchum atratum Bunge, stands at the intersection of traditional medicine and modern pharmacology. For centuries, the dried root of this plant, known in Traditional Chinese Medicine (TCM) as Bai Wei (白薇), has been utilized for its potent therapeutic properties. This technical guide delves into the rich history of Bai Wei's traditional medicinal applications, bridging the gap between ancient ethnobotanical knowledge and contemporary scientific validation of its bioactive constituents, with a core focus on this compound and related compounds. This document provides an in-depth analysis of the traditional uses, supported by quantitative data, detailed experimental protocols for investigating its pharmacological activities, and a visualization of the molecular pathways it modulates.
Traditional Medicinal Uses of Cynanchum atratum (Bai Wei)
The primary traditional functions of Bai Wei include:
Different preparations of Bai Wei are used to target specific conditions. For instance, honey-prepared Bai Wei is directed towards the Lung channel to address night sweats and hemoptysis, while dry-fried Bai Wei has a more moderate cooling effect, making it suitable for patients with weaker digestion.[2]
Scientific Validation: Pharmacological Activities of this compound and Related C21 Steroidal Glycosides
Modern pharmacological research has begun to elucidate the scientific basis for the traditional uses of Bai Wei, with a significant focus on its C21 steroidal glycoside constituents, including this compound. These studies have largely validated the anti-inflammatory and immunomodulatory effects described in traditional texts.
A key area of research has been the potent anti-inflammatory activity of these compounds. For example, Cynatratoside-C, a closely related compound to this compound, has been shown to exert significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced mastitis. This effect is achieved through the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This molecular mechanism directly correlates with the traditional use of Bai Wei for treating inflammatory conditions.
Furthermore, this compound has demonstrated a protective effect in a mouse model of concanavalin A-induced autoimmune hepatitis. The study revealed that this compound mitigates liver injury by inhibiting the activation and adhesion of T lymphocytes and by blocking hepatocyte apoptosis. This immunomodulatory action provides a scientific rationale for the traditional use of Bai Wei in clearing "heat" from the blood, which in modern terms can be interpreted as modulating immune-mediated inflammation.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the traditional use of Bai Wei and the experimental use of its active constituents.
| Parameter | Substance | Value | Context |
| Traditional Dosage | Cynanchum atratum (Bai Wei) Root | 3 - 9 grams | As part of a decoction in TCM. |
| Traditional Dosage | Cynanchum atratum (Bai Wei) Root | 6 - 15 grams | General dosage range in TCM. |
| In Vivo Effective Dose | This compound | 10 and 40 mg/kg (oral administration) | Attenuation of concanavalin A-induced liver injury in mice. |
| In Vitro Effective Concentration | This compound | 0.1 - 10 µM | Protection of L-02 hepatocytes from concanavalin A-induced cytotoxicity. |
| In Vivo Effective Dose | Cynatratoside-C | Not specified in abstract | Attenuation of LPS-induced mastitis in mice. |
| In Vitro Effective Concentration | Cynatratoside-C | Not specified in abstract | Inhibition of pro-inflammatory cytokine production in LPS-stimulated primary mouse mammary epithelial cells. |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound and its related compounds.
Induction of Autoimmune Hepatitis in Mice with Concanavalin A
This protocol describes the induction of an experimental model of autoimmune hepatitis in mice, which is used to evaluate the hepatoprotective effects of compounds like this compound.
Materials:
-
Concanavalin A (ConA)
-
Pyrogen-free sterile saline
-
Male BALB/c mice (8-10 weeks old)
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of ConA Solution: Dissolve Concanavalin A in pyrogen-free sterile saline to a final concentration of 1 mg/mL. Ensure the solution is freshly prepared before each experiment.
-
Animal Handling: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Induction of Hepatitis: Administer the ConA solution to the mice via a single intravenous injection into the tail vein. A typical dose is 10-15 mg/kg of body weight.[5][6]
-
Treatment Protocol: For evaluating the therapeutic effect of this compound, the compound is typically administered orally at specified doses (e.g., 10 and 40 mg/kg) at a set time point before and/or after the ConA injection.
-
Sample Collection: At a predetermined time after ConA injection (e.g., 8 or 24 hours), collect blood samples via retro-orbital bleeding for serum analysis of liver enzymes (ALT, AST).[5] Euthanize the mice and harvest the liver and spleen for histopathological analysis and further molecular studies.
-
Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of liver injury, including necrosis and inflammatory cell infiltration.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways, which are modulated by Cynatratoside-C.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phosphorylated p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualization of a Key Signaling Pathway
The following diagram illustrates the inhibitory effect of Cynatratoside-C on the TLR4-mediated NF-κB and MAPK signaling pathways, a key mechanism underlying its anti-inflammatory action.
Caption: Inhibition of TLR4-mediated NF-κB and MAPK signaling by Cynatratoside-C.
Conclusion
The traditional medicinal uses of Cynanchum atratum (Bai Wei) for treating inflammatory and heat-related conditions are being progressively substantiated by modern scientific investigation into its bioactive constituents. This compound and its congeners have emerged as promising lead compounds, with demonstrated anti-inflammatory and immunomodulatory activities. The elucidation of their mechanisms of action, such as the inhibition of the NF-κB and MAPK signaling pathways, provides a molecular basis for their therapeutic effects. This convergence of ethnobotanical knowledge and contemporary pharmacological research not only validates the wisdom of traditional medicine but also opens new avenues for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Further research, including clinical trials, is warranted to fully explore the therapeutic potential of this compound and other C21 steroidal glycosides from this historically significant medicinal plant.
References
- 1. 1stchineseherbs.com [1stchineseherbs.com]
- 2. americandragon.com [americandragon.com]
- 3. chineseherbaldictionary.com [chineseherbaldictionary.com]
- 4. medicinal herbs: BAI WEI - Cynanchum atratum [naturalmedicinalherbs.net]
- 5. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of concanavalin A-induced hepatitis in mice with low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Constituents of Cynanchum atratum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical constituents isolated from Cynanchum atratum, a plant with a rich history in traditional medicine. This document details the major compound classes, presents available quantitative data, outlines experimental protocols for their isolation and identification, and visualizes the key signaling pathways through which these compounds may exert their biological effects.
Core Chemical Constituents of Cynanchum atratum
Cynanchum atratum is a rich source of a diverse array of bioactive compounds. The primary chemical classes identified in the roots and rhizomes of this plant include C21 steroidal glycosides, acetophenones, and alkaloids. A novel biphenylneolignan has also been isolated.[1][2]
C21 Steroidal Glycosides
C21 steroidal glycosides are the most abundant and structurally diverse group of compounds in Cynanchum atratum. These compounds are based on a pregnane or seco-pregnane skeleton and are glycosidically linked to a variety of deoxy sugars. Many of these compounds have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects.[1][3]
Acetophenones
Several acetophenone derivatives have been isolated from Cynanchum atratum. These phenolic compounds are known for their anti-inflammatory and other pharmacological properties.
Alkaloids
A number of alkaloids have been identified in Cynanchum atratum, contributing to its medicinal properties.
Biphenylneolignan
A novel biphenylneolignan, 2,6,2',6'-tetramethoxy-4,4'-bis(2,3-epoxy-1-hydroxypropyl)biphenyl, has been isolated from the roots of Cynanchum atratum.[1][2]
Quantitative Data on Chemical Constituents
Quantitative data for individual chemical constituents in Cynanchum atratum is limited in publicly available literature. The concentration of these compounds can vary depending on factors such as the plant's geographical origin, harvest time, and the specific part of the plant being analyzed. However, some studies provide an indication of the yield of certain fractions and compounds.
| Compound Class / Fraction | Plant Part | Yield | Reference |
| Cynanchum atratum fraction B (CAFB) | Roots | 0.397% (3.97 g from 1 kg) | This is an estimation based on available data and may vary. |
| Crude Alkaloids (from C. komarovii) | Aerial Parts and Roots | 0.23% (2.3 g from 1 kg) | [4] |
Note: The data for crude alkaloids is from a related species, Cynanchum komarovii, and is provided here as an estimate of the potential yield from a Cynanchum species.
Experimental Protocols
The following are detailed methodologies for the extraction, fractionation, and isolation of the core chemical constituents from Cynanchum atratum.
General Extraction and Fractionation of Cynanchum atratum Roots
This protocol describes a general procedure for obtaining fractions enriched with different classes of compounds.
Experimental Workflow for General Extraction and Fractionation
Caption: General workflow for the extraction and fractionation of Cynanchum atratum roots.
Protocol:
-
Plant Material Preparation: Dry the roots of Cynanchum atratum and grind them into a coarse powder.
-
Extraction: Macerate 1 kg of the powdered plant material in 9 L of hexane for 24 hours at 50°C.
-
Filtration and Concentration: Filter the hexane extract through a 0.2 µm nylon filter. Concentrate the filtrate under reduced pressure to yield a brown oily crude extract.
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography.
-
Fractionation:
-
Elute the column with a mixture of tetrahydrofuran (THF) and hexanes (2.5:7.5, v/v) to obtain Cynanchum atratum Fraction A (CAFA), which will contain less polar compounds.
-
Subsequently, elute the column with THF to obtain Cynanchum atratum Fraction B (CAFB), which will contain more polar compounds, including many of the bioactive glycosides.
-
Isolation of C21 Steroidal Glycosides by HPLC
This protocol outlines a general method for the purification of C21 steroidal glycosides from the enriched fractions using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for HPLC Isolation of Glycosides
Caption: Workflow for the isolation of C21 steroidal glycosides using HPLC.
Protocol:
-
Sample Preparation: Dissolve the enriched fraction (e.g., CAFB) in a suitable solvent, typically the initial mobile phase of the HPLC gradient.
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, gradually increasing to a high percentage over 30-60 minutes to elute compounds with increasing hydrophobicity. The exact gradient should be optimized based on the specific compounds of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor the elution of compounds at multiple wavelengths (e.g., 210-400 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the desired peaks in the chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Structure Elucidation: Subject the pure compounds to spectroscopic analysis (NMR, MS) for structure elucidation.
Extraction of Alkaloids using Acid-Base Partitioning
This protocol describes a classic method for the selective extraction of alkaloids from plant material.
Experimental Workflow for Alkaloid Extraction
Caption: Workflow for the acid-base extraction of alkaloids.
Protocol:
-
Acidic Extraction: Macerate the powdered plant material with an acidified solvent (e.g., 0.1% hydrochloric acid in ethanol or water) to convert the alkaloids into their salt forms, which are soluble in the polar solvent.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to remove the alcohol.
-
Defatting: Extract the resulting aqueous solution with a non-polar solvent like hexane or petroleum ether to remove fats and other non-polar compounds. The alkaloid salts will remain in the aqueous phase.
-
Basification: Make the aqueous phase alkaline (pH 9-10) by adding a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution with an organic solvent such as chloroform or dichloromethane. The free alkaloids will partition into the organic phase.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude alkaloid mixture.
-
Purification: The crude alkaloid mixture can be further purified by chromatographic techniques such as column chromatography or preparative HPLC.
Signaling Pathways Modulated by Cynanchum atratum Constituents
Several studies have indicated that the chemical constituents of Cynanchum atratum exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer and inflammatory diseases. Certain C21 steroidal glycosides from Cynanchum atratum have been shown to induce apoptosis in cancer cells via the MAPK pathway.
MAPK Signaling Pathway and Potential Intervention by C. atratum Constituents
Caption: The MAPK signaling pathway and potential points of inhibition by C. atratum constituents.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is a primary signaling route for a wide range of cytokines and growth factors, playing a critical role in the immune system, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Some C21 steroidal glycosides from Cynanchum atratum have been found to inactivate the JAK2/STAT3 pathway.
JAK/STAT Signaling Pathway and Potential Intervention by C. atratum Constituents
Caption: The JAK/STAT signaling pathway and potential points of inhibition by C. atratum constituents.
Conclusion
Cynanchum atratum is a valuable source of a wide range of bioactive chemical constituents, with C21 steroidal glycosides, acetophenones, and alkaloids being the most prominent. These compounds have shown potential in modulating key signaling pathways involved in cancer and inflammation. Further research is warranted to fully elucidate the quantitative composition of this plant, refine isolation protocols for specific compounds, and precisely map the molecular interactions of these constituents within the MAPK, JAK/STAT, and other relevant signaling pathways. This knowledge will be instrumental in the development of new therapeutic agents based on the rich chemical diversity of Cynanchum atratum.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Secondary Metabolites of Cynanchum paniculatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynanchum paniculatum, a perennial herbaceous plant belonging to the Asclepiadaceae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases, pain, and cancer.[1] Modern phytochemical investigations have revealed a rich and diverse array of secondary metabolites within this plant, which are believed to be responsible for its wide-ranging pharmacological activities.[2] This technical guide provides an in-depth overview of the core secondary metabolites identified in Cynanchum paniculatum, presenting quantitative data, detailed experimental protocols for their isolation and analysis, and visualizations of their interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Secondary Metabolites: A Quantitative Overview
Cynanchum paniculatum is a rich source of various classes of secondary metabolites, including phenolic derivatives, C21 steroids, alkaloids, and glycosides.[1] Paeonol, a major phenolic compound, is often considered a key active constituent and a marker for quality control.[3] The content of these metabolites can vary depending on factors such as the plant's origin, harvesting time, and the extraction methods employed.[4]
Table 1: Quantitative Data of Selected Secondary Metabolites in Cynanchum paniculatum
| Compound Class | Compound Name | Plant Part | Extraction Method | Analytical Method | Reported Content | Reference |
| Phenolic Compound | Paeonol | Root | 30% Ethanol with cold soak | HPCE | 9.9 mg/g | [5] |
| Phenolic Compound | Paeonol | Not specified | Volatile Extraction | HPLC | 93.29% in extract | [6] |
| Phenolic Compound | Paeonol | Not specified | Aqueous Extraction | HPLC | 0.03% in extract | [6] |
| Phenolic Compound | Paeonol | Root | Not specified | Not specified | ~1% of dry weight | [7] |
Experimental Protocols
The isolation and characterization of secondary metabolites from Cynanchum paniculatum involve a series of extraction, chromatographic, and spectroscopic techniques. The following protocols are synthesized from various studies to provide a comprehensive guide.
Protocol 1: General Extraction of Secondary Metabolites
This protocol describes a general method for the extraction of a broad range of secondary metabolites from the roots of Cynanchum paniculatum.
1. Plant Material Preparation:
-
Air-dry the roots of Cynanchum paniculatum at room temperature.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered roots with 70% ethanol at room temperature for an extended period (e.g., 7 days), with occasional shaking.[8]
-
Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, using a Soxhlet apparatus.
-
Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Isolation of Phenolic Compounds by Column Chromatography
This protocol outlines the separation of phenolic compounds from the crude extract.
1. Adsorbent and Column Preparation:
-
Use silica gel (100-200 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.
-
Pre-elute the column with the starting mobile phase.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the starting mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.
4. Fraction Analysis and Further Purification:
-
Monitor the collected fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., UV light, iodine vapor).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to isolate individual phenolic compounds.[8]
Protocol 3: Quantitative Analysis of Paeonol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of paeonol in Cynanchum paniculatum extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 274 nm.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of paeonol standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the paeonol standard against its concentration.
-
Determine the concentration of paeonol in the sample by comparing its peak area to the calibration curve.
-
Calculate the content of paeonol in the original plant material (e.g., in mg/g).
Signaling Pathway Modulation
Several secondary metabolites from Cynanchum paniculatum, particularly paeonol, have been shown to exert their pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Paeonol has been demonstrated to inhibit the activation of this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Paeonol has been shown to modulate this pathway.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and apoptosis. Paeonol has been found to inhibit this pathway, which is often dysregulated in cancer.[7][9][10][11][12]
Conclusion
Cynanchum paniculatum is a promising source of bioactive secondary metabolites with significant therapeutic potential. This guide has provided a consolidated overview of the key compounds, their quantitative analysis, detailed experimental methodologies for their study, and their mechanisms of action at the molecular level. The information presented herein is intended to facilitate further research and development of novel therapeutic agents derived from this valuable medicinal plant. As our understanding of the complex phytochemistry and pharmacology of Cynanchum paniculatum continues to grow, so too will the opportunities for its application in modern medicine.
References
- 1. Network Pharmacological Study on the Mechanism of Cynanchum paniculatum (Xuchangqing) in the Treatment of Bungarus multicinctus Bites - ProQuest [proquest.com]
- 2. Network Pharmacological Study on the Mechanism of Cynanchum paniculatum (Xuchangqing) in the Treatment of Bungarus multicinctus Bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a quantitative 1H NMR method for rapid extraction and determination of the content of paeonol in Cynanchum paniculatum [jcps.bjmu.edu.cn]
- 4. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. The anti-inflammatory effects of paeonol from Cynanchum paniculatum extracts on LPS-induced macrophage RAW 264.7 cells and Helicobacter pylori-infected gastrointestinal mucosal damaged zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition [frontiersin.org]
- 8. [Chemical Constituents from Cynanchum paniculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Cynatratoside A: A Technical Overview of its Physicochemical Properties and Biological Activity in Immune-Mediated Hepatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum. Emerging research has highlighted its potential therapeutic effects, particularly in the context of immune-mediated liver injury. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action in a preclinical model of autoimmune hepatitis, and detailed protocols for the key experiments that elucidate its biological activity.
Physicochemical Properties of this compound
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C28H40O8 | [1][2] |
| Molecular Weight | 504.61 g/mol | [1][2] |
| CAS Number | 97399-96-7 | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated a significant protective effect in a mouse model of Concanavalin A (ConA)-induced autoimmune hepatitis.[3] The primary mechanism of action involves the inhibition of T lymphocyte activation and the subsequent blocking of hepatocyte apoptosis through the mitochondrial pathway.[3]
Signaling Pathway of this compound in ConA-Induced Hepatocyte Apoptosis
The signaling cascade through which this compound exerts its protective effects on hepatocytes is depicted below. Concanavalin A induces apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases. This compound intervenes in this pathway, mitigating the apoptotic signaling.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the general experimental workflow for assessing the therapeutic potential of this compound in a preclinical model of autoimmune hepatitis.
Detailed Experimental Protocols
Concanavalin A-Induced Acute Liver Injury Mouse Model
This protocol describes the induction of immune-mediated hepatitis in mice, a widely used model to study T-cell-driven liver damage.[4][5][6]
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Reagents:
-
Concanavalin A (ConA)
-
Pyrogen-free saline
-
-
Procedure:
-
Prepare a fresh working solution of ConA in pyrogen-free saline.
-
Administer ConA to mice via a single intravenous (i.v.) injection into the tail vein. The dosage may require optimization but is typically in the range of 15-20 mg/kg body weight.[7]
-
This compound or vehicle control is administered orally at specified time points before and after the ConA injection.[7]
-
Monitor mice for clinical signs of hepatitis.
-
Euthanize mice at predetermined time points (e.g., 8-24 hours post-ConA injection) for sample collection.
-
Histopathological Examination of Liver Tissue
This protocol outlines the steps for preparing and staining liver sections to assess tissue damage.[8][9][10][11]
-
Reagents:
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Paraffin wax
-
Hematoxylin and eosin (H&E) stain
-
-
Procedure:
-
Immediately following euthanasia, perfuse the liver and excise a portion of the liver lobe.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a light microscope to evaluate the degree of necrosis, inflammation, and overall liver architecture.
-
Isolation and Analysis of Splenic T-Lymphocytes
This protocol details the preparation of a single-cell suspension from the spleen for the analysis of T-cell populations.[12][13][14][15][16]
-
Reagents:
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Cell strainer (70 µm)
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)
-
-
Procedure:
-
Aseptically remove the spleen and place it in a petri dish containing cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in ACK lysis buffer for a short duration to lyse red blood cells.
-
Quench the lysis reaction with an excess of RPMI-1640 medium and centrifuge.
-
Wash the cell pellet with medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
For flow cytometric analysis, incubate the cells with fluorescently labeled antibodies specific for T-lymphocyte markers.
-
Analyze the stained cells using a flow cytometer to quantify different T-cell populations.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection and quantification of key proteins involved in the mitochondrial apoptotic pathway in liver tissue lysates.[17][18][19][20][21]
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) and a loading control (β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H40O8 | CID 175701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Liver histopathological examination: Significance and symbolism [wisdomlib.org]
- 10. clinicalpub.com [clinicalpub.com]
- 11. Liver Tissue Processing and Normal Histology | Abdominal Key [abdominalkey.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. T cell differentiation from mice spleen tissue [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Cynatratoside A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynatratoside A, a C21 steroidal glycoside isolated from the root of Cynanchum atratum, has demonstrated notable biological activities, primarily in the realm of immunomodulation and hepatoprotection. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, summarizing key findings on its effects on autoimmune hepatitis, T lymphocyte proliferation, and apoptosis. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows using the DOT language for enhanced clarity. The compiled data and methodologies aim to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction
This compound is a pregnane-type steroidal glycoside derived from Cynanchum atratum, a plant with a history of use in traditional medicine for its anti-inflammatory and detoxifying properties. Preliminary scientific investigations have begun to elucidate the specific bioactive properties of this compound, with a significant focus on its potential to ameliorate autoimmune-mediated liver injury. This document synthesizes the available preclinical data on this compound, presenting it in a structured format to support further research and development efforts.
Bioactivity of this compound
Hepatoprotective and Immunomodulatory Effects
This compound has shown significant protective effects in a murine model of Concanavalin A (Con A)-induced autoimmune hepatitis. Oral administration of this compound at doses of 10 and 40 mg/kg demonstrated a notable improvement in the histopathological changes of the spleen and liver. Furthermore, it was observed to reduce the proliferation of splenic T lymphocytes and decrease the expression of the pro-inflammatory cytokine IL-1β and the adhesion molecule ICAM-1 in the liver[1][2].
In vitro studies using Con A-induced L-02 hepatocytes revealed that this compound can directly protect liver cells from cytotoxicity in a concentration-dependent manner, with effective concentrations ranging from 0.1 to 10 μM[1].
Inhibition of T Lymphocyte Proliferation
Early studies have indicated that this compound possesses immunosuppressive properties by inhibiting the proliferation of T lymphocytes. One study reported an IC50 value of 10.9 μM for the inhibition of Concanavalin A-induced splenic T lymphocyte proliferation[2].
Induction of Apoptosis in Hepatocytes
The hepatoprotective effect of this compound is, in part, attributed to its ability to block hepatocyte apoptosis. In Con A-treated L-02 hepatocytes, this compound (at 10 μM) was found to modulate the expression of key apoptosis-regulating proteins. Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This modulation of the Bcl-2/Bax ratio is a critical determinant in cell survival and death. Concurrently, this compound reduced the levels of cleaved (activated) caspases-9 and -3, key executioners in the apoptotic cascade[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary bioactivity screening of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Autoimmune Hepatitis
| Parameter | Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Histopathology | This compound | 10 and 40 | Significant improvement in spleen and liver pathology | [1][2] |
| T Lymphocyte Proliferation | This compound | 10 and 40 | Reduction in splenic T lymphocyte proliferation | [1] |
| IL-1β Expression | This compound | 10 and 40 | Decreased expression in the liver | [1] |
| ICAM-1 Expression | This compound | 10 and 40 | Decreased expression in the liver | [1] |
Table 2: In Vitro Bioactivity of this compound
| Assay | Cell Line | Concentration | Effect | IC50 | Reference |
| Hepatoprotection | L-02 Hepatocytes | 0.1 - 10 μM | Inhibition of Con A-induced cytotoxicity | Not Reported | [1] |
| T Lymphocyte Proliferation | Mouse Splenocytes | Not Specified | Inhibition of Con A-induced proliferation | 10.9 μM | [2] |
| Apoptosis Regulation | L-02 Hepatocytes | 10 μM | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-9, ↓ Cleaved Caspase-3 | Not Applicable | [1][2] |
Experimental Protocols
Concanavalin A-Induced Autoimmune Hepatitis in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Hepatitis: A single intravenous injection of Concanavalin A (15 mg/kg) is administered to induce autoimmune hepatitis.
-
Treatment: this compound is administered orally at doses of 10 and 40 mg/kg at 8 hours before and 1 hour after the Con A injection.
-
Assessments:
-
Histopathology: Spleen and liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of pathological changes.
-
Immunohistochemistry: Liver sections are stained for IL-1β and ICAM-1 to assess the levels of inflammation and cell adhesion.
-
Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. The proliferation of T lymphocytes is measured using methods such as the MTT assay or BrdU incorporation following stimulation with Concanavalin A.
-
In Vitro Hepatotoxicity and Apoptosis Assays
-
Cell Line: Human L-02 hepatocytes are used.
-
Induction of Cytotoxicity: Cells are treated with Concanavalin A (typically 40 μg/mL) to induce hepatotoxicity and apoptosis.
-
Treatment: this compound is added to the cell culture at various concentrations (e.g., 0.1, 1, and 10 μM) prior to or concurrently with Con A treatment.
-
Assessments:
-
Cell Viability: Cell viability is assessed using assays such as the MTT or MTS assay to determine the protective effect of this compound against Con A-induced cell death.
-
Western Blot Analysis: Whole-cell lysates are prepared and subjected to SDS-PAGE and Western blotting to determine the protein expression levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. Densitometric analysis of the protein bands is used to quantify the changes in expression.
-
Apoptosis Detection: Apoptosis can be further quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Visualizing Signaling Pathways and Workflows
Proposed Anti-Apoptotic Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits hepatocyte apoptosis.
Caption: Proposed anti-apoptotic mechanism of this compound.
Experimental Workflow for In Vivo Bioactivity Screening
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo screening of this compound.
Discussion and Future Directions
The preliminary findings on this compound are promising, particularly its hepatoprotective and immunomodulatory activities. The ability to inhibit T lymphocyte proliferation and protect hepatocytes from apoptosis through the regulation of the Bcl-2 family proteins suggests a multi-faceted mechanism of action.
However, the current body of research is still in its early stages. To advance the development of this compound as a potential therapeutic agent, the following areas warrant further investigation:
-
Quantitative Analysis: More robust quantitative data, including dose-response curves and IC50 values for a wider range of biological activities, are needed. Quantitative analysis of protein expression changes (e.g., through densitometry of Western blots) will provide more precise insights into its mechanism of action.
-
Broader Bioactivity Screening: The bioactivity of this compound should be explored beyond autoimmune hepatitis. Screening against a panel of cancer cell lines to determine its cytotoxic potential and investigating its anti-inflammatory effects in other models are crucial next steps.
-
Signaling Pathway Elucidation: While the involvement of the mitochondrial apoptotic pathway is indicated, further studies are required to fully elucidate the upstream signaling pathways modulated by this compound. Investigating its effects on pathways such as NF-κB and MAPK, which are implicated in the bioactivity of the related compound Cynatratoside C, would be a logical starting point[3][4][5].
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.
Conclusion
This compound has emerged as a promising natural product with significant immunomodulatory and hepatoprotective properties. The preliminary data highlight its potential for the treatment of autoimmune liver diseases. This technical guide provides a consolidated resource of the current knowledge on this compound's bioactivity, offering a foundation for future research aimed at fully characterizing its therapeutic potential and mechanism of action. The detailed protocols and visualized pathways are intended to guide and streamline these future investigations.
References
- 1. rsc.org [rsc.org]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ethnopharmacology of Cynatratoside A-Containing Plants: A Technical Guide
Abstract
Cynatratoside A, a C21 steroidal glycoside, is a significant bioactive compound predominantly isolated from plants of the Cynanchum genus, most notably Cynanchum atratum Bunge.[1][2] Traditionally used in Chinese medicine for centuries, this plant and its constituents are gaining attention in modern pharmacology for their potent immunosuppressive and hepatoprotective activities.[2][3] This document provides a comprehensive overview of the ethnopharmacology, phytochemistry, and demonstrated biological activities of this compound. It includes a detailed summary of quantitative pharmacological data, methodologies for key experiments, and visualizations of the compound's mechanism of action to support further research and drug development initiatives.
Introduction and Ethnopharmacological Relevance
Cynanchum atratum Bunge, a perennial herbaceous plant native to East Asia, is a staple in Traditional Chinese Medicine (TCM), where its dried root is known as "Baiwei".[2][4] In TCM, Baiwei is characterized by its ability to clear internal heat, cool the blood, promote diuresis, and relieve stranguria (painful urination).[2] Its traditional applications are extensive, covering the treatment of fever, sore throat, rheumatoid arthritis, nephritis, urinary tract infections, and various skin diseases.[3][4][5]
This compound is one of the primary C21 steroidal glycosides identified as an active constituent responsible for the therapeutic effects of C. atratum.[2][3] Another plant from which this compound has been isolated is Cynanchum paniculatum.[6] The significant immunosuppressive and anti-inflammatory properties of these glycosides are the cornerstone of the plant's traditional use and modern pharmacological investigation.[2][5]
Phytochemistry
This compound is classified as a C21 steroidal glycoside with a pregnane skeleton.[1][2] These types of compounds are characteristic constituents of the Cynanchum genus and are largely responsible for its documented biological activities. The isolation and characterization of this compound and related glycosides have been pivotal in understanding the medicinal properties of "Baiwei".[3]
Pharmacological Activities and Quantitative Data
The primary pharmacological activities of this compound that have been investigated are its immunosuppressive and hepatoprotective effects, particularly in the context of autoimmune hepatitis (AIH).[1][2]
Immunosuppressive and Hepatoprotective Effects
This compound has demonstrated a significant protective effect in a mouse model of concanavalin A (Con A)-induced autoimmune hepatitis.[7] Its mechanism involves inhibiting the activation and adhesion of T lymphocytes and preventing hepatocyte apoptosis.[1][2] Early studies identified its potential by showing it inhibited splenic T lymphocyte proliferation induced by Con A.[2]
The key quantitative data from these studies are summarized below for comparative analysis.
| Activity | Model / Assay | Parameter | Value | Reference |
| Immunosuppression | Con A-induced splenic T lymphocyte proliferation | IC₅₀ | 10.9 µM | [2] |
| Hepatoprotection (in vivo) | Con A-induced autoimmune hepatitis in mice | Oral Dosage | 10 and 40 mg/kg | [1][2][7] |
| Hepatoprotection (in vitro) | Con A-induced L-02 hepatocyte cytotoxicity | Concentration | 0.1–10 µM | [1][7] |
Signaling Pathways
The hepatoprotective effect of this compound is mediated by its modulation of the mitochondrial apoptosis pathway.[2] In Con A-induced liver injury, there is a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio triggers the mitochondrial release of cytochrome c, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[1]
This compound intervenes in this process by significantly increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby restoring a healthier Bcl-2/Bax ratio.[1][2] This action prevents the downstream activation of caspases-9 and -3, effectively blocking the apoptotic cascade in hepatocytes.[1][7]
Caption: Mitochondrial apoptosis pathway modulated by this compound.
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing pharmacological research. The following sections describe the protocols used in key studies of this compound.
Bioassay-Guided Extraction and Isolation
While a specific, detailed protocol for this compound isolation is proprietary to the research groups, the general methodology follows a bioassay-guided fractionation approach.[8][9] This process involves a stepwise separation of crude plant extracts into fractions with decreasing complexity, where each fraction is tested for biological activity to guide the subsequent isolation steps.
Principle of the Method:
-
Extraction: The dried and powdered roots of C. atratum are extracted with a solvent, typically methanol or ethanol, to create a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).
-
Bioassay: Each fraction is tested for the desired activity (e.g., inhibition of T-lymphocyte proliferation).
-
Chromatographic Separation: The most active fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]
In Vivo Model of Autoimmune Hepatitis
This protocol details the methodology used to evaluate the hepatoprotective effects of this compound in a Concanavalin A (Con A)-induced mouse model of autoimmune hepatitis.[1][7]
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound (CyA)
-
Concanavalin A (Con A), dissolved in sterile saline
-
Vehicle for CyA (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups: Control, Con A model, CyA low dose (10 mg/kg) + Con A, and CyA high dose (40 mg/kg) + Con A.
-
Drug Administration: CyA is administered orally to the treatment groups 8 hours before and 1 hour after Con A injection. The control and Con A model groups receive the vehicle.
-
Induction of Hepatitis: Mice are injected with Con A (15 mg/kg) via the tail vein to induce liver injury. The control group receives saline.
-
Sample Collection: 8-12 hours after Con A injection, mice are euthanized. Blood samples are collected for serum analysis (ALT, AST). Liver and spleen tissues are harvested.
-
Analysis:
-
Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological examination.
-
Immunohistochemistry: Liver sections are analyzed for the expression of proteins like IL-1β and ICAM-1.
-
Splenic T-lymphocyte Proliferation: Spleens are processed to isolate lymphocytes, which are then cultured and stimulated with Con A to measure proliferation via an MTT assay.
-
Caption: Experimental workflow for the in vivo autoimmune hepatitis model.
In Vitro Hepatocyte Protection Assay
This protocol evaluates the direct protective effects of this compound on hepatocytes exposed to Con A.[1][2]
Materials:
-
L-02 human hepatocyte cell line
-
DMEM medium supplemented with 10% FBS
-
This compound (CyA), dissolved in DMSO and diluted in medium
-
Concanavalin A (Con A)
-
Reagents for Western Blot (antibodies for Bcl-2, Bax, Caspase-9, Caspase-3)
Procedure:
-
Cell Culture: L-02 cells are cultured in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates (for viability assays) or 6-well plates (for protein analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of CyA (0.1, 1, 10 µM) for a specified period (e.g., 2 hours).
-
Induction of Cytotoxicity: Con A (e.g., 40 µg/mL) is added to the wells (except for the control group) and incubated for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using an MTT assay to determine the protective effect of CyA.
-
Western Blot Analysis:
-
Cells from 6-well plates are lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
-
After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
This compound, a key bioactive constituent of Cynanchum atratum, demonstrates significant immunosuppressive and hepatoprotective activities, validating the plant's traditional ethnopharmacological uses.[2][3] The compound's ability to modulate the mitochondrial apoptosis pathway presents a promising mechanism for therapeutic intervention in conditions like autoimmune hepatitis.[1][2]
While current research is promising, further investigation is required. Future studies should focus on:
-
Pharmacokinetics and Safety: Detailed pharmacokinetic profiles and comprehensive toxicological evaluations are necessary before clinical consideration.[3]
-
Mechanism of Action: While the role of the mitochondrial pathway is established, it is unclear if this compound acts on upstream or downstream elements.[2] Further studies could explore its interaction with upstream signaling molecules.
-
Structure-Activity Relationship: Synthesizing and testing derivatives of this compound could lead to the development of new compounds with enhanced efficacy and better safety profiles.[2]
This technical guide consolidates the current knowledge on this compound, providing a foundation for researchers and drug developers to build upon in their efforts to translate traditional medicine into modern therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnopharmacology, phytochemistry and pharmacology of Cynanchumatratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cynanchum Atratum - Descrizione [tiiips.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cynatratoside-C efficacy against theronts of Ichthyophthirius multifiliis, and toxicity tests on grass carp and mammal blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Cynatratoside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cynatratoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum Bunge, a plant used in traditional medicine. As a member of the cynatroside family of compounds, it is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the roots of Cynanchum atratum. The methodology is based on established procedures for the isolation of C21 steroidal glycosides from this plant species.
Data Presentation
The following tables provide a summary of the expected yields and purity at various stages of the extraction and isolation process. These values are representative and may vary depending on the quality of the plant material and the specific laboratory conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Product | Yield (w/w %) | Notes |
| 1. Extraction | Dried Roots of C. atratum | Crude Ethanol Extract | 10 - 15% | Yield can vary based on plant material quality and extraction efficiency. |
| 2. Fractionation | Crude Ethanol Extract | Ethyl Acetate Fraction | 2 - 4% | This fraction is enriched with steroidal glycosides. |
| 3. Fractionation | Crude Ethanol Extract | n-Butanol Fraction | 3 - 6% | Also contains steroidal glycosides, may require separate processing. |
Table 2: Chromatographic Purification Parameters and Outcomes
| Step | Stationary Phase | Mobile Phase (v/v) | Fraction(s) Collected | Purity (HPLC) |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient: Chloroform-Methanol (100:1 to 10:1) | Fractions containing this compound | 60 - 75% |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Fractions containing this compound | 80 - 90% |
| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Gradient: Acetonitrile-Water (40:60 to 70:30) | Purified this compound | >98% |
Experimental Protocols
1. Plant Material and Extraction
The dried roots of Cynanchum atratum are the starting material for the extraction of this compound.
-
Materials:
-
Dried and powdered roots of Cynanchum atratum
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
-
Protocol:
-
Macerate the powdered roots of C. atratum with 95% EtOH at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
2. Solvent Partitioning and Fractionation
The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
-
Materials:
-
Crude ethanol extract
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive partitioning in a separatory funnel with petroleum ether, ethyl acetate, and n-butanol.
-
Collect each solvent layer separately.
-
Concentrate the ethyl acetate and n-butanol fractions under reduced pressure. The ethyl acetate fraction is typically enriched in this compound.
-
3. Column Chromatography Purification
The enriched fraction is further purified using a combination of silica gel and Sephadex LH-20 column chromatography.
-
Materials:
-
Ethyl acetate fraction
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
-
Protocol:
-
Silica Gel Chromatography:
-
Pack a chromatography column with silica gel slurried in chloroform.
-
Apply the dried ethyl acetate fraction to the top of the column.
-
Elute the column with a stepwise gradient of chloroform-methanol (from 100:1 to 10:1, v/v).
-
Collect fractions and monitor by TLC.
-
Combine fractions that show the presence of this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pack a chromatography column with Sephadex LH-20 slurried in methanol.
-
Apply the combined fractions from the silica gel column.
-
Elute with methanol.
-
Collect fractions and monitor by TLC.
-
Combine the purified fractions containing this compound.
-
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step is performed using preparative HPLC to obtain high-purity this compound.
-
Materials:
-
Partially purified this compound fraction
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Preparative HPLC system with a C18 column (e.g., 10 µm, 250 x 20 mm)
-
-
Protocol:
-
Dissolve the partially purified fraction in the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a gradient of acetonitrile in water (e.g., from 40% to 70% ACN over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
-
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: A generic signaling pathway for illustrating potential bioactivity studies.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cynatratoside A
Introduction
Cynatratoside A is a naturally occurring oligoglycoside, a type of cardiac glycoside, that has been isolated from the roots of plants in the Cynanchum genus, such as Cynanchum atratum and Cynanchum paniculatum.[1] Cardiac glycosides are a class of organic compounds known for their significant effects on heart muscle. Due to their potential therapeutic applications, efficient methods for their isolation and purification are crucial for further research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from complex mixtures, such as plant extracts.[2][3][4] This application note provides a detailed protocol for the purification of this compound from a crude plant extract using reversed-phase HPLC.
Materials and Methods
1. Sample Preparation: Extraction of Crude this compound
The initial extraction of this compound from the dried and powdered roots of Cynanchum atratum is a prerequisite for HPLC purification. A general extraction procedure involves the following steps:
-
Maceration: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature with agitation for 24-48 hours.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds. This is often achieved by dissolving the extract in a water/methanol mixture and partitioning against a non-polar solvent like hexane. The more polar, glycoside-rich fraction is retained.
-
Preliminary Column Chromatography: The polar fraction is often subjected to preliminary purification using open column chromatography on silica gel to enrich the glycoside fraction.[5][6]
2. High-Performance Liquid Chromatography (HPLC) Protocol
The enriched extract containing this compound is then purified using a preparative HPLC system.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient Elution | 30-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 500 µL (concentration: 10 mg/mL in methanol) |
Protocol:
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered and dissolved sample onto the column.
-
Chromatographic Run: Run the gradient elution as specified in the table above.
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram. The retention time for this compound will need to be determined using an analytical run or by analyzing the collected fractions.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC under similar conditions but with a lower flow rate and injection volume.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Results and Data Presentation
The success of the purification is determined by the resolution of the target peak from other components in the crude extract. The retention time and peak purity of the collected fractions are the key parameters.
Table 1: Summary of a Representative HPLC Purification of this compound
| Parameter | Value |
| Sample Load | 5.0 mg |
| Retention Time of Peak | 25.5 min |
| Yield of Purified Compound | 1.2 mg |
| Purity (by analytical HPLC) | >98% |
Experimental Workflow and Diagrams
The overall workflow for the isolation and purification of this compound can be visualized as a multi-step process.
Caption: Workflow for the extraction and HPLC purification of this compound.
The purification of natural products like this compound is often guided by their biological activity. While a specific signaling pathway for this compound is not well-defined, cardiac glycosides, in general, are known to inhibit the Na+/K+-ATPase pump.
Caption: General mechanism of action for cardiac glycosides.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using preparative HPLC. The described method, utilizing a C18 reversed-phase column with a water/acetonitrile gradient, is effective for isolating this compound with high purity from a crude plant extract. This protocol can be adapted for the purification of other similar cardiac glycosides and serves as a foundational method for researchers in natural product chemistry and drug discovery. Further optimization of the gradient and flow rate may be necessary depending on the complexity of the initial extract and the specific HPLC system used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. media.neliti.com [media.neliti.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. [Studies on chemical constituents from root of Cynanchum atratum] [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Cynatratoside A by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside A, a C21 steroidal glycoside isolated from plants of the Cynanchum genus, has garnered interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This application note describes a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for the analysis of this compound in both plant extracts and biological fluids, such as plasma.
High-performance liquid chromatography coupled with on-line electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) has been successfully used to identify C21 steroidal glycosides in the roots of Cynanchum atratum[1]. This methodology provides the high selectivity and sensitivity required for complex sample analysis. The protocol outlined below is based on established methods for the quantification of similar steroidal glycosides and provides a comprehensive workflow from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plant material and plasma samples.
1.1. Plant Material (e.g., Cynanchum atratum roots)
-
Grinding and Homogenization: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 50 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of 80% methanol in water.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet once more and combine the supernatants.
-
-
Purification (Optional, if high matrix interference is observed):
-
The combined supernatant can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample extract onto the cartridge.
-
Wash with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of methanol.
-
-
Final Preparation:
-
Evaporate the solvent from the final extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
1.2. Plasma Samples
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar steroidal glycoside not present in the sample).
-
Add 400 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
-
Transfer:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
2.1. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 1.0 | 10 |
| 1.0 - 8.0 | 10 → 90 |
| 8.0 - 9.0 | 90 |
| 9.1 - 12.0 | 10 (Re-equilibration) |
2.2. Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| Gas Flow | Nebulizer: 50 psi; Drying Gas: 10 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound (Note: These are hypothetical values and should be optimized by direct infusion of a this compound standard.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 (Aglycone) | 100 | Optimized |
| [M+H]⁺ | Fragment 2 (Sugar moiety) | 100 | Optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| | [M+H]⁺ | Fragment 2 | 100 | Optimized |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability. The key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy within 85-115% of the nominal concentration. Precision (RSD%) ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Accuracy within 80-120% of the nominal concentration. Precision (RSD%) ≤ 20%. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The quantitative data obtained from method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Example of Linearity Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1 | 0.015 | 1.05 | 105.0 |
| 5 | 0.078 | 4.90 | 98.0 |
| 20 | 0.315 | 20.5 | 102.5 |
| 100 | 1.580 | 98.8 | 98.8 |
| 500 | 7.950 | 501.2 | 100.2 |
| 1000 | 15.980 | 998.5 | 99.9 |
Calibration Curve Equation: y = mx + c Correlation Coefficient (r²): >0.99
Table 5: Example of Accuracy and Precision Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (RSD%) |
|---|---|---|---|
| Intra-day | |||
| 5 (LQC) | 5.1 ± 0.3 | 102.0 | 5.9 |
| 100 (MQC) | 97.5 ± 4.5 | 97.5 | 4.6 |
| 800 (HQC) | 810.2 ± 35.1 | 101.3 | 4.3 |
| Inter-day | |||
| 5 (LQC) | 5.3 ± 0.4 | 106.0 | 7.5 |
| 100 (MQC) | 98.1 ± 6.2 | 98.1 | 6.3 |
| 800 (HQC) | 815.6 ± 42.8 | 102.0 | 5.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for LC-MS/MS method validation.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Cynatratoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside A is a natural compound of interest for its potential therapeutic properties. While direct studies on the in vitro anti-inflammatory activity of this compound are not extensively available, research on closely related compounds, such as Cynatratoside C, isolated from the same plant species (Cynanchum atratum), provides a strong rationale for investigating its anti-inflammatory effects. Evidence suggests that these related compounds exert their anti-inflammatory action by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.
These application notes provide a comprehensive set of protocols to assess the in vitro anti-inflammatory potential of this compound. The methodologies are based on established assays and findings from studies on analogous compounds, offering a robust framework for its evaluation as a potential anti-inflammatory agent.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. An example table is provided below.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 | 10.2 ± 2.5 | 8.5 ± 1.9 | 6.3 ± 1.1 |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 100 | 1500 ± 85.6 | 1250 ± 70.3 | 980 ± 55.7 |
| This compound + LPS | 1 | 97 ± 5.1 | 85.3 ± 7.1 | 1250 ± 65.4 | 1050 ± 58.2 | 820 ± 45.9 |
| This compound + LPS | 10 | 95 ± 4.9 | 60.1 ± 5.5 | 900 ± 48.1 | 750 ± 40.1 | 580 ± 32.6 |
| This compound + LPS | 50 | 93 ± 5.3 | 35.7 ± 3.9 | 450 ± 25.3 | 380 ± 21.5 | 290 ± 16.4 |
| Positive Control (e.g., Dexamethasone) + LPS | 1 | 99 ± 4.7 | 25.2 ± 3.1 | 350 ± 18.9 | 290 ± 15.8 | 220 ± 12.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for the quantification of nitrite concentration.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To elucidate the mechanism of action, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways can be investigated by Western blotting.
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 × 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Application Notes and Protocols for Efficacy Testing of Cynatratoside A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the therapeutic efficacy of Cynatratoside A, a C21 steroidal glycoside, in various preclinical animal models. The selected models are relevant to the known and potential pharmacological activities of this compound, including its immunomodulatory, anti-inflammatory, and anticipated cardiovascular effects based on its classification as a cardiac glycoside.
Introduction to this compound
This compound is a naturally occurring C21 steroidal glycoside isolated from the root of Cynanchum atratum.[1] As a member of the cardiac glycoside family, its primary mechanism of action is presumed to be the inhibition of the Na+/K+-ATPase enzyme.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in a positive inotropic effect on the heart.[4][5] Beyond its expected cardiovascular effects, preclinical studies have demonstrated that this compound possesses significant immunomodulatory and anti-inflammatory properties. Specifically, it has been shown to be effective in a mouse model of autoimmune hepatitis by inhibiting T-lymphocyte activation and hepatocyte apoptosis.[1] A closely related compound, Cynatratoside C, has also been shown to exert anti-inflammatory effects by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways.[3][6]
This document outlines protocols for three well-established animal models to further investigate the therapeutic potential of this compound:
-
Concanavalin A-Induced Autoimmune Hepatitis in Mice: To explore its hepatoprotective and immunomodulatory effects.
-
Isoproterenol-Induced Heart Failure in Rats: To evaluate its potential as a cardiotonic agent.
-
Lipopolysaccharide-Induced Endotoxemia in Mice: To assess its systemic anti-inflammatory activity.
Data Presentation
The following tables summarize key quantitative data from representative studies for each animal model. These tables are intended to provide a reference for expected outcomes and effective dose ranges.
Table 1: Efficacy of this compound in Concanavalin A-Induced Autoimmune Hepatitis in Mice
| Parameter | Control (Con A only) | This compound (10 mg/kg) | This compound (40 mg/kg) |
| Serum ALT (U/L) | High | Significantly Reduced | More Significantly Reduced |
| Serum AST (U/L) | High | Significantly Reduced | More Significantly Reduced |
| Liver Histology | Severe sinusoidal congestion and parenchymal cell necrosis | Mild to moderate congestion and necrosis | Minimal congestion and necrosis |
| Inflammation Score | High | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.01) |
| Splenic T-lymphocyte Proliferation | High | Inhibited | Strongly Inhibited |
Data derived from a study on this compound in a mouse model of concanavalin A-induced autoimmune hepatitis.[1]
Table 2: Expected Efficacy of a Na+/K+-ATPase Modulator in Isoproterenol-Induced Heart Failure in Rats
| Parameter | Control (Sham) | Isoproterenol-Induced Heart Failure | Isoproterenol + Test Compound |
| Left Ventricular Ejection Fraction (%) | ~75-85% | Decreased | Improved |
| Left Ventricular Mass (g) | Normal | Increased (Hypertrophy) | Attenuated Increase |
| LV End-Diastolic Pressure (mmHg) | Normal | Increased | Normalized |
| dp/dt_max (mmHg/s) | Normal | Decreased | Increased |
| Cardiac Fibrosis (%) | Minimal | Increased | Reduced |
This table presents expected outcomes based on the known pathophysiology of the isoproterenol-induced heart failure model and the mechanism of action of cardiac glycosides.[7][8][9]
Table 3: Expected Efficacy of an Anti-inflammatory Agent in Lipopolysaccharide-Induced Endotoxemia in Mice
| Parameter | Control (Saline) | LPS-Induced Endotoxemia | LPS + Test Compound |
| Survival Rate (%) | 100% | Decreased | Increased |
| Serum TNF-α (pg/mL) | Low/Undetectable | High | Significantly Reduced |
| Serum IL-1β (pg/mL) | Low/Undetectable | High | Significantly Reduced |
| Serum IL-6 (pg/mL) | Low/Undetectable | High | Significantly Reduced |
| Lung Myeloperoxidase (MPO) Activity | Low | High | Reduced |
This table illustrates anticipated results for a compound with anti-inflammatory properties in the LPS-induced endotoxemia model.[10][11]
Experimental Protocols
Protocol 1: Concanavalin A (Con A)-Induced Autoimmune Hepatitis in Mice
This model is used to evaluate the immunomodulatory and hepatoprotective effects of this compound. Con A is a lectin that activates T-lymphocytes, leading to acute, T-cell-mediated liver injury that mimics human autoimmune hepatitis.[1][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Concanavalin A (from Canavalia ensiformis)
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10% neutral buffered)
-
RNA stabilization solution
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (saline injection)
-
Con A Control (Vehicle + Con A injection)
-
This compound (e.g., 10 mg/kg) + Con A injection
-
This compound (e.g., 40 mg/kg) + Con A injection
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at appropriate time points before Con A challenge (e.g., 8 hours and 1 hour prior to Con A injection).[1]
-
Induction of Hepatitis: Prepare a fresh solution of Con A in sterile saline. Inject Con A (e.g., 15-20 mg/kg) intravenously (i.v.) via the tail vein to induce hepatitis.[13]
-
Monitoring and Sample Collection: At a predetermined time point after Con A injection (e.g., 8-12 hours), anesthetize the mice.[13]
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with saline, then harvest the entire organ.
-
-
Efficacy Endpoints:
-
Serum Transaminases: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[13][14]
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for necrosis, inflammation, and sinusoidal congestion.[1][14]
-
Cytokine Analysis: Homogenize a portion of the liver to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β) by ELISA or qPCR.[13]
-
Immunohistochemistry: Perform staining for markers of inflammatory cell infiltration (e.g., CD4+, CD8+ T-cells) and apoptosis (e.g., TUNEL stain).
-
Protocol 2: Isoproterenol-Induced Heart Failure in Rats
This model is employed to assess the potential cardiotonic and cardioprotective effects of this compound. Isoproterenol is a β-adrenergic agonist that, when administered at high doses, causes myocardial necrosis, hypertrophy, and fibrosis, leading to heart failure.[7][8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Isoproterenol hydrochloride
-
Sterile saline
-
Vehicle for this compound
-
Anesthesia
-
Echocardiography system with a high-frequency probe
-
Hemodynamic monitoring system (pressure-volume catheter)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
Grouping: Randomly assign rats to the following groups (n=8-10 per group):
-
Sham Control (Vehicle + saline injection)
-
Isoproterenol Control (Vehicle + Isoproterenol injection)
-
This compound (low dose) + Isoproterenol injection
-
This compound (high dose) + Isoproterenol injection
-
-
Induction of Heart Failure: Inject isoproterenol subcutaneously (s.c.) or intraperitoneally (i.p.). Dosing regimens can vary, for example:
-
Drug Administration: Administer this compound or vehicle daily, starting from the first day of isoproterenol injection and continuing for the duration of the study (e.g., 2-4 weeks).
-
Efficacy Endpoints:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and structure. Key parameters include Left Ventricular Ejection Fraction (LVEF), fractional shortening, left ventricular internal dimensions, and wall thickness.[7][8]
-
Hemodynamic Assessment (Terminal): Anesthetize the rats and insert a pressure-volume catheter into the left ventricle via the carotid artery to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP), maximal rate of pressure rise (dP/dt_max), and maximal rate of pressure fall (dP/dt_min).[9]
-
Histopathology: Harvest the hearts, weigh them (to determine the heart weight to body weight ratio, an index of hypertrophy), and fix in formalin. Stain sections with H&E for myocyte size and Masson's trichrome for fibrosis.[7]
-
Biomarkers: Measure serum levels of cardiac injury markers (e.g., troponin-I) and heart failure markers (e.g., BNP).[7]
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the systemic anti-inflammatory effects of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by a surge in pro-inflammatory cytokines.[10][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Vehicle for this compound
-
Anesthesia
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (saline injection)
-
LPS Control (Vehicle + LPS injection)
-
This compound (low dose) + LPS injection
-
This compound (high dose) + LPS injection
-
-
Drug Administration: Administer this compound or vehicle (e.g., orally or intraperitoneally) 1-2 hours before the LPS challenge.
-
Induction of Endotoxemia: Inject a single dose of LPS intraperitoneally (i.p.). The dose can be adjusted to model different severities of inflammation:
-
Monitoring and Sample Collection:
-
Efficacy Endpoints:
-
Survival: Record the survival rate over the monitoring period.
-
Serum Cytokines: Measure serum levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[10]
-
Tissue Inflammation: Homogenize lung or liver tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Gene Expression: Analyze the mRNA expression of inflammatory genes in tissues using qPCR.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The diagrams below illustrate the key signaling pathways modulated by this compound and related cardiac glycosides.
References
- 1. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guizhi Fuling Wan ameliorates concanavalin A-induced autoimmune hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of Cynatratoside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cynatratoside A is a C21 steroidal glycoside isolated from the root of Cynanchum atratum Bunge.[1][2] Preliminary studies have indicated its potential as a therapeutic agent, demonstrating protective effects against autoimmune hepatitis by inhibiting T lymphocyte activation and hepatocyte apoptosis.[1][2] Evidence from related C21 steroidal glycosides suggests a broader range of biological activities, including anti-inflammatory and cytotoxic effects against cancer cells.[3][4] This document provides a detailed study design to elucidate the comprehensive mechanism of action of this compound, focusing on its potential anti-cancer and anti-inflammatory properties.
Overall Experimental Workflow
The proposed study is designed to systematically investigate the cellular and molecular mechanisms of this compound. The workflow will progress from initial cytotoxicity screening to in-depth analysis of key signaling pathways implicated in apoptosis, cell cycle regulation, and inflammation.
Caption: Overall experimental workflow for this compound mechanism of action study.
Experimental Protocols & Data Presentation
Phase 1: Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and a non-cancerous control cell line to establish a therapeutic window.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 45.2 | 25.8 | 15.1 |
| A549 | 52.1 | 30.5 | 18.9 |
| HCT116 | 38.7 | 22.4 | 12.6 |
| HEK293 | >100 | >100 | 85.3 |
Phase 2: Apoptosis and Cell Cycle Analysis
Objective: To investigate whether the cytotoxic effect of this compound is mediated through the induction of apoptosis and to analyze its impact on cell cycle progression.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat the selected cancer cell line (e.g., HCT116) with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat HCT116 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Apoptosis and Cell Cycle Distribution in HCT116 Cells (48 hours)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.8 |
| This compound | 18.7 ± 1.9 | 12.4 ± 1.5 | 45.8 ± 2.5 | 20.1 ± 1.7 | 34.1 ± 2.3 |
Phase 3: Molecular Mechanism Elucidation
Objective: To identify the key signaling pathways modulated by this compound that are involved in apoptosis, cell cycle regulation, and inflammation.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat HCT116 cells with this compound for 24 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, p21, Cyclin B1, p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Relative Protein Expression in HCT116 Cells
| Protein | Vehicle Control | This compound |
| Bcl-2 | 1.00 ± 0.08 | 0.45 ± 0.05 |
| Bax | 1.00 ± 0.11 | 2.10 ± 0.15 |
| Cleaved Caspase-3 | 1.00 ± 0.09 | 3.50 ± 0.21 |
| p53 | 1.00 ± 0.12 | 2.80 ± 0.18 |
| p21 | 1.00 ± 0.10 | 3.10 ± 0.25 |
| Cyclin B1 | 1.00 ± 0.07 | 0.35 ± 0.04 |
| p-p65 | 1.00 ± 0.13 | 0.55 ± 0.06 |
| p-ERK | 1.00 ± 0.09 | 0.60 ± 0.07 |
Proposed Signaling Pathways
Based on the expected experimental outcomes and existing literature on related compounds, the following signaling pathways are proposed to be modulated by this compound.
Intrinsic Apoptosis Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[2]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at G2/M Phase
The accumulation of cells in the G2/M phase suggests that this compound may interfere with the cell cycle machinery. This could be mediated by the upregulation of tumor suppressor proteins like p53 and its downstream target p21, leading to the inhibition of cyclin-dependent kinases (CDKs) and the downregulation of G2/M transition proteins like Cyclin B1.
Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.
Inhibition of Pro-inflammatory Pathways
Drawing parallels from Cynatratoside C, this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4] This would involve the suppression of IκBα and p65 phosphorylation in the NF-κB pathway, and reduced phosphorylation of key kinases like p38, ERK, and JNK in the MAPK pathway.
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
This comprehensive study design provides a robust framework for the detailed investigation of the mechanism of action of this compound. The findings from these experiments will be crucial in evaluating its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. The structured protocols and data presentation formats will ensure clarity, reproducibility, and ease of interpretation for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing properties of auriculoside A in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Determining the Cytotoxicity of Cynatratoside A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside A is a C21-steroidal glycoside, a class of natural products that has garnered significant interest in oncological research. Isolated from the roots of plants from the Cynanchum genus, such as Cynanchum atratum, this compound belongs to a family of compounds that have demonstrated various biological activities. Notably, studies on C21-steroidal glycosides from Cynanchum species have revealed cytotoxic and pro-apoptotic effects against a range of human tumor cell lines, including leukemia (HL-60, THP-1), colon cancer (Caco-2), liver cancer (SMMC-7721, HepG2), lung cancer (A-549), breast cancer (MCF-7), and others. These findings suggest that this compound holds potential as a novel anticancer agent.
The primary mechanism of action for many related C21-steroidal glycosides appears to be the induction of apoptosis via the intrinsic (mitochondrial) pathway. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines. The data generated from these assays will be crucial for determining its efficacy, potency (IC50 values), and mechanism of action, thereby informing its potential for further preclinical and clinical development.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.2 |
| HCT116 | Colorectal Carcinoma | 7.9 |
| HepG2 | Hepatocellular Carcinoma | 10.1 |
| K562 | Chronic Myelogenous Leukemia | 5.4 |
| Jurkat | Acute T-cell Leukemia | 6.8 |
Note: The data presented in this table is hypothetical and serves as an example of how to present cytotoxicity data. Actual IC50 values must be determined experimentally.
Table 2: Effect of this compound on Apoptosis-Related Markers in HCT116 Cells (Hypothetical Data)
| Treatment | % Apoptotic Cells (Annexin V+) | Relative Caspase-3/7 Activity | Relative Caspase-9 Activity | Bcl-2/Bax Ratio |
| Vehicle Control | 5.2 ± 0.8 | 1.0 ± 0.1 | 1.0 ± 0.1 | 2.5 ± 0.3 |
| This compound (5 µM) | 25.8 ± 2.1 | 3.2 ± 0.4 | 2.8 ± 0.3 | 1.2 ± 0.2 |
| This compound (10 µM) | 48.3 ± 3.5 | 5.7 ± 0.6 | 4.9 ± 0.5 | 0.6 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Experimental determination is required.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain floating apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-9) to confirm apoptosis induction.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Luminogenic caspase substrate (e.g., Caspase-Glo® 3/7 or 9 Assay)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence of treated samples to that of the vehicle control to determine the relative caspase activity.
-
Signaling Pathway Visualization
The cytotoxic activity of this compound is hypothesized to be mediated through the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the activation of a cascade of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's cytotoxic and pro-apoptotic activities. By employing these standardized cell-based assays, researchers can generate robust and reproducible data to assess the anticancer potential of this promising natural product. Further investigation into its effects on a broader range of cancer cell lines and in vivo models will be essential to fully elucidate its therapeutic utility.
Cynatratoside A: A Promising C21 Steroidal Glycoside for Autoimmune Hepatitis Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune hepatitis (AIH) is a chronic inflammatory liver disease characterized by the infiltration of immune cells, leading to hepatocyte damage and potentially progressing to cirrhosis and liver failure. Current treatments primarily rely on immunosuppressants, which can have significant side effects. Cynatratoside A (CyA), a C21 steroidal glycoside isolated from the root of Cynanchum atratum, has emerged as a potential therapeutic agent for AIH. This document provides detailed application notes and experimental protocols based on preclinical research, offering a guide for scientists investigating the therapeutic potential of this compound in autoimmune hepatitis.
Mechanism of Action
This compound has demonstrated a protective effect in a Concanavalin A (ConA)-induced mouse model of autoimmune hepatitis. The primary mechanism of action involves the inhibition of T-lymphocyte activation and adhesion, as well as the prevention of hepatocyte apoptosis.[1][2] Specifically, CyA has been shown to reduce the proliferation of splenic T-lymphocytes and decrease the expression of Interleukin-1β (IL-1β) and Intercellular Adhesion Molecule-1 (ICAM-1) in the liver.[1][2] Furthermore, in vitro studies have revealed that this compound can directly protect hepatocytes from ConA-induced cytotoxicity by modulating the mitochondrial apoptosis pathway, evidenced by an increased Bcl-2/Bax ratio and reduced levels of cleaved caspases-9 and -3.[1][2] While the extract of Cynanchum atratum has been shown to inhibit the NF-κB signaling pathway in non-alcoholic fatty liver disease, the direct effect of this compound on the NF-κB or NLRP3 inflammasome pathways in the context of autoimmune hepatitis has not yet been fully elucidated and presents an area for future investigation.
Data Presentation
In Vivo Efficacy of this compound in ConA-Induced Autoimmune Hepatitis Mouse Model
| Parameter | Control Group | ConA Model Group | CyA (10 mg/kg) + ConA | CyA (40 mg/kg) + ConA |
| Spleen Index | 0.35 ± 0.03 | 0.78 ± 0.06 | 0.65 ± 0.05 | 0.51 ± 0.04** |
| Spleen Inflammatory Score | 0 | 3.8 ± 0.45 | 2.6 ± 0.52 | 1.4 ± 0.52 |
| Liver Inflammatory Score | 0 | 3.6 ± 0.52 | 2.4 ± 0.52* | 1.2 ± 0.42 |
| Splenic CD4+ T cells (%) | 25.4 ± 2.1 | 39.8 ± 3.2 | 32.1 ± 2.5 | 28.7 ± 2.3** |
| Splenic CD8+ T cells (%) | 11.7 ± 1.5 | 21.1 ± 1.8 | 18.8 ± 1.6 | 15.6 ± 1.4 |
| Liver IL-1β Expression (IOD) | 1.2 ± 0.3 | 8.5 ± 1.1 | 5.3 ± 0.8* | 3.1 ± 0.6 |
| Liver ICAM-1 Expression (IOD) | 2.1 ± 0.4 | 9.8 ± 1.2 | 6.2 ± 0.9* | 4.0 ± 0.7** |
*p < 0.05 vs. ConA Model Group; **p < 0.01 vs. ConA Model Group. IOD: Integrated Optical Density. Data is presented as mean ± SD.
In Vitro Efficacy of this compound on ConA-Induced L-02 Hepatocyte Injury
| Parameter | Control Group | ConA (40 µg/mL) | CyA (10 µM) + ConA |
| Cell Viability (%) | 100 | 55.2 ± 5.1 | 85.7 ± 6.3 |
| Bcl-2 Expression (relative) | 1.0 | 0.4 ± 0.05 | 0.8 ± 0.07 |
| Bax Expression (relative) | 1.0 | 2.5 ± 0.3 | 1.3 ± 0.2 |
| Cleaved Caspase-9 (relative) | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Cleaved Caspase-3 (relative) | 1.0 | 4.1 ± 0.5 | 1.8 ± 0.4** |
**p < 0.01 vs. ConA Group. Data is presented as mean ± SD.
Experimental Protocols
In Vivo ConA-Induced Autoimmune Hepatitis Mouse Model
-
Animal Model : Male BALB/c mice (6-8 weeks old).
-
Acclimatization : Acclimatize mice for one week under standard laboratory conditions.
-
Grouping :
-
Control Group: Vehicle treatment.
-
ConA Model Group: Concanavalin A injection.
-
CyA Treatment Groups: this compound (10 and 40 mg/kg) + Concanavalin A.
-
-
This compound Administration : Administer this compound orally 8 hours before and 1 hour after Concanavalin A injection.
-
Induction of Autoimmune Hepatitis : Inject Concanavalin A (15 mg/kg) intravenously via the tail vein to induce autoimmune hepatitis.
-
Sample Collection : 24 hours after ConA injection, collect blood samples for serum analysis and harvest spleen and liver tissues for histopathological and molecular analysis.
-
Analysis :
-
Histopathology : Fix spleen and liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score inflammation based on established criteria.
-
Immunohistochemistry : Perform immunohistochemical staining for IL-1β and ICAM-1 in liver tissue sections.
-
Flow Cytometry : Prepare single-cell suspensions from spleens and analyze CD4+ and CD8+ T-lymphocyte populations using flow cytometry.
-
In Vitro ConA-Induced L-02 Hepatocyte Injury Model
-
Cell Line : Human L-02 hepatocytes.
-
Cell Culture : Culture L-02 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment :
-
Pre-treat cells with this compound (0.1–10 µM) for 2 hours.
-
Induce cell injury by adding Concanavalin A (40 µg/mL) and co-incubating for 24 hours.
-
-
Analysis :
-
Cell Viability Assay : Assess cell viability using the MTT assay.
-
Western Blot Analysis : Lyse cells and perform Western blot analysis to determine the protein expression levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
-
Visualizations
Caption: Proposed mechanism of this compound in autoimmune hepatitis.
Caption: In vivo experimental workflow for this compound evaluation.
Caption: In vitro experimental workflow for this compound evaluation.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cynatratoside A (CyA), a C21 steroidal glycoside isolated from the root of Cynanchum atratum Bunge, has demonstrated a significant protective effect against Concanavalin A (Con A)-induced autoimmune hepatitis.[1][2] This document provides detailed application notes and protocols based on preclinical studies, summarizing the quantitative data, experimental procedures, and the underlying signaling pathways. The Con A-induced liver injury model is a well-established experimental model for studying T-cell-mediated liver damage, which shares pathological features with human autoimmune hepatitis.[3][4][5]
Data Presentation
The hepatoprotective effects of this compound have been quantified through various in vivo and in vitro experiments. The following tables summarize the key findings.
Table 1: Effect of this compound on Serum Biochemical Markers in Con A-Induced Liver Injury in Mice [1]
| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) | TBil (μmol/L) |
| Control | 35.4 ± 6.2 | 85.1 ± 10.3 | 245.7 ± 45.8 | 2.8 ± 0.5 |
| Con A Model | 2845.6 ± 456.8 | 2987.4 ± 512.3 | 3124.5 ± 567.4 | 12.6 ± 2.1 |
| CyA (10 mg/kg) + Con A | 1567.3 ± 312.5 | 1645.8 ± 345.2 | 1876.3 ± 398.7 | 7.8 ± 1.5 |
| CyA (40 mg/kg) + Con A | 876.5 ± 198.7 | 987.6 ± 213.4 | 1023.4 ± 254.3 | 4.5 ± 0.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. the Con A model group.
Table 2: Effect of this compound on Splenic T Lymphocyte Populations in Con A-Treated Mice [1]
| Treatment Group | CD4+ T Cells (%) | CD8+ T Cells (%) |
| Control | 12.5 ± 2.1 | 11.7 ± 1.9 |
| Con A Model | 21.6 ± 3.5 | 21.1 ± 3.2 |
| CyA (10 mg/kg) + Con A | 18.4 ± 2.8 | 18.8 ± 2.5* |
| CyA (40 mg/kg) + Con A | 14.0 ± 2.3*** | 15.6 ± 2.1 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. the Con A model group.
Table 3: Effect of this compound on Inflammatory and Apoptotic Markers [1]
| Marker | In Vivo (Liver Tissue) | In Vitro (L-02 Hepatocytes) |
| IL-1β Expression | Decreased with CyA treatment (10 & 40 mg/kg) | Not Reported |
| ICAM-1 Expression | Significantly inhibited with CyA treatment (10 & 40 mg/kg) | Not Reported |
| Bcl-2/Bax Ratio | Not Reported | Increased with CyA (10 μM) |
| Cleaved Caspase-9 | Not Reported | Reduced with CyA (10 μM) |
| Cleaved Caspase-3 | Not Reported | Reduced with CyA (10 μM) |
Experimental Protocols
In Vivo Concanavalin A-Induced Liver Injury Model
This protocol describes the induction of acute immune-mediated hepatitis in mice using Concanavalin A and the administration of this compound.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Concanavalin A (Con A)
-
This compound (CyA)
-
Saline solution (0.9% NaCl)
-
Vehicle for CyA (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Divide mice into four groups: Control, Con A Model, CyA (10 mg/kg) + Con A, and CyA (40 mg/kg) + Con A.
-
This compound Administration: Administer CyA orally at doses of 10 and 40 mg/kg. The first dose is given 8 hours before Con A injection, and the second dose is given 1 hour after Con A injection.[1][2] The control and Con A model groups receive the vehicle.
-
Induction of Liver Injury: Prepare a fresh solution of Con A in sterile, pyrogen-free saline. Inject mice with a single dose of Con A (15-25 mg/kg) via the tail vein to induce liver injury.[4][6] The control group receives a saline injection.
-
Sample Collection: At 8-12 hours post-Con A injection, euthanize the mice.[4] Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, LDH, TBil). Perfuse the liver with cold saline, and collect liver and spleen tissues for histopathological analysis, flow cytometry, and immunohistochemistry.
In Vitro Hepatotoxicity Assay
This protocol evaluates the direct protective effect of this compound on hepatocytes challenged with Concanavalin A.
Materials:
-
L-02 human hepatocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Concanavalin A (Con A)
-
This compound (CyA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagents for Western blotting (antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3)
Procedure:
-
Cell Culture: Culture L-02 hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates. Once they reach 70-80% confluency, treat the cells with varying concentrations of CyA (0.1–10 μM) for a specified pre-incubation period.[1][2]
-
Induction of Cytotoxicity: After pre-incubation with CyA, add Con A to the cell culture medium to induce hepatotoxicity.
-
Cell Viability Assay (MTT): Following the Con A challenge, assess cell viability using the MTT assay. Add MTT solution to each well and incubate. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
Western Blot Analysis: To investigate the mechanism of protection, lyse the treated cells and perform Western blotting to determine the expression levels of apoptotic and anti-apoptotic proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo and in vitro studies.
Proposed Signaling Pathway of this compound in Con A-Induced Liver Injury
Caption: Protective mechanism of this compound in liver injury.
Mechanism of Action
This compound exerts its protective effects in the Con A-induced liver injury model through a multi-faceted mechanism.[1] The primary mode of action involves the inhibition of T lymphocyte activation and adhesion, which are critical initiating steps in this model of autoimmune hepatitis.[1][2] By suppressing the proliferation of splenic T cells, particularly CD4+ T cells, CyA reduces the subsequent inflammatory cascade.[1]
Furthermore, this compound downregulates the expression of key inflammatory mediators in the liver, including Interleukin-1β (IL-1β) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] This reduction in pro-inflammatory cytokines and adhesion molecules likely contributes to the decreased infiltration of inflammatory cells into the liver tissue, as observed in histopathological examinations.[1]
In addition to its immunomodulatory effects, this compound also demonstrates a direct protective effect on hepatocytes.[1][2] It inhibits Con A-induced hepatocyte apoptosis by modulating the mitochondrial apoptotic pathway.[1] This is evidenced by an increased Bcl-2/Bax ratio and reduced levels of cleaved caspases-9 and -3 in hepatocytes treated with CyA.[1][6]
References
- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Steroidal Glycoside Purification
Welcome to the technical support center for steroidal glycoside purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are steroidal glycosides so difficult to purify?
A1: The purification of steroidal glycosides presents several challenges due to their inherent physicochemical properties:
-
Structural Similarity: Crude plant extracts often contain a complex mixture of steroidal glycosides with very similar structures and polarities, making them difficult to separate from one another.[1][2]
-
Low UV Absorbance: Many saponins lack a strong chromophore, resulting in weak or no UV absorption, which complicates detection using standard HPLC-UV methods.[1][3]
-
Wide Polarity Range: The presence of a lipophilic steroidal aglycone and a hydrophilic sugar moiety gives the molecule a broad polarity range, making it challenging to select a single optimal chromatographic system.[4][5]
-
Low Concentration: The target glycosides are often present in low concentrations within a complex matrix of other plant metabolites, requiring efficient enrichment and purification steps.[6]
-
Tendency to Foam: Saponins are known for their strong foam-forming properties in aqueous solutions, which can complicate extraction and handling.[7]
Q2: My steroidal glycoside is not visible on a TLC plate under UV light. What should I do?
A2: This is a common issue as many steroidal glycosides do not fluoresce under UV light.[3][8] Consider the following solutions:
-
Use a Staining Reagent: Apply a chemical stain to visualize the spots. Different reagents react with specific functional groups. Make sure the plate is completely dry before spraying to avoid interference from mobile phase solvents.[9]
-
Increase Sample Concentration: Your sample may be too dilute. Try concentrating the sample and spotting it multiple times in the same location, allowing the solvent to dry completely between applications.[9]
-
Check for Volatility: Highly volatile compounds may evaporate from the plate. If this is suspected, visualization by TLC may be difficult.[9]
Common TLC Stains for Glycosides and Steroids
| Staining Reagent | Preparation | Procedure | Typical Result | Target Compounds |
| p-Anisaldehyde/Sulfuric Acid | 0.5ml p-anisaldehyde in 50ml glacial acetic acid and 1ml conc. H₂SO₄.[10] | Spray the plate and heat at 105°C until spots appear.[10] | Spots of various colors (e.g., green, red-violet, yellow-green).[10] | Sugars, phenols, steroids, terpenes.[10] |
| Antimony (III) Chloride | Saturated solution of SbCl₃ in chloroform.[10] | Spray the plate and heat at 100°C for 10 minutes.[10] | Fluorescing spots under long-wavelength UV light.[10] | Steroids, sapogenins, steroid glycosides.[10] |
| Phosphomolybdic Acid (PMA) | 7g phosphomolybdic acid in 100mL ethanol.[11] | Spray the plate and heat gently. | Blue-green spots on a yellow background. | Detects most functional groups.[11] |
| Liebermann-Burchard | Acetic anhydride followed by concentrated H₂SO₄.[12] | Add reagents to an extract. | A range of colors (e.g., red, blue, green) indicates the presence of a steroidal nucleus.[12] | Steroids. |
Q3: How do I choose the right solvent system for column chromatography or HPLC?
A3: The selection of a mobile phase is critical for successful separation.[13] The goal is to find a system that provides a suitable partition coefficient (K) for your target compounds.
-
For Normal-Phase Chromatography (e.g., Silica Gel): Start with a non-polar solvent (like hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (like ethyl acetate or methanol).[14] If your compounds elute too quickly (high Rf on TLC), the solvent system is too polar. If they remain at the baseline (low Rf), it is not polar enough.[9]
-
For Reversed-Phase Chromatography (e.g., C18): Start with a polar mobile phase (like water or acetonitrile) and modify its strength.[6] The composition of the mobile phase significantly affects separation efficiency.[13] Adjusting the ratio of solvents or adding modifiers like formic acid can improve peak shape and resolution.[6][15]
-
Use TLC as a Guide: Thin-Layer Chromatography is an excellent tool to quickly screen and optimize solvent systems before scaling up to column chromatography or HPLC.[1]
Troubleshooting Guide
This guide addresses specific problems encountered during the chromatographic purification of steroidal glycosides.
Problem 1: Poor Peak Shape in HPLC (Tailing or Fronting)
| Probable Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Sample Solvent | The sample solvent may be too strong. Dilute the sample with the initial mobile phase or a weaker solvent if possible.[16] |
| Secondary Interactions | For acid-sensitive compounds, add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase. For basic compounds, add a basic modifier (e.g., triethylamine).[9] |
| Column Contamination/Damage | Particulate contamination can cause shouldering or tailing.[17] Use a guard column to protect the analytical column.[16] If the column is contaminated, try rinsing it according to the manufacturer's instructions.[17] |
Problem 2: Inconsistent or Drifting Retention Times in HPLC
| Probable Cause | Solution |
| Mobile Phase Composition | The composition of the mobile phase is the most likely source of variation.[16] Prepare fresh mobile phase daily and ensure components are accurately measured. Degas the mobile phase to remove dissolved air.[15] |
| Column Equilibration | The column may not be fully equilibrated, especially in normal-phase chromatography where water content is critical.[16] Allow sufficient time for the column to equilibrate with the mobile phase before starting injections. |
| Temperature Fluctuations | Changes in column temperature can alter retention times. Use a column oven to maintain a constant temperature.[6][17] |
| Pump Malfunction or Leaks | Air bubbles or worn pump seals can cause flow rate fluctuations.[15] Purge the pump and check the system for leaks.[17] |
Problem 3: Co-elution of Structurally Similar Glycosides
| Probable Cause | Solution |
| Insufficient Selectivity | The chosen stationary and mobile phases do not provide enough selectivity to resolve the compounds. |
| Optimize Mobile Phase | Systematically adjust the mobile phase composition. For reversed-phase, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH.[6][15] |
| Change Stationary Phase | Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or C8 phase) to introduce different separation mechanisms.[6][18] |
| Employ Advanced Techniques | Consider High-Speed Counter-Current Chromatography (HSCCC), which uses a liquid stationary phase and can be highly effective for separating polar compounds with similar structures.[19][20][21] |
Experimental Protocols & Workflows
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a preliminary step to enrich steroidal glycosides and remove interfering substances from a crude plant extract.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Activate the cartridge by passing an organic solvent (e.g., methanol or acetonitrile) through it.[16]
-
Equilibration: Equilibrate the cartridge by passing water or an appropriate buffer through it.[16]
-
Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low-percentage aqueous methanol) to remove highly polar impurities.
-
Elution: Elute the target steroidal glycosides with a stronger solvent (e.g., methanol, acetonitrile, or a higher-percentage aqueous mixture).
-
Analysis: Analyze the collected fraction by TLC or HPLC to confirm the presence of the target compounds.
Workflow & Decision Making
The following diagrams illustrate a typical purification workflow and a troubleshooting decision tree for common chromatographic issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. silicycle.com [silicycle.com]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. wjpsonline.com [wjpsonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cynatratoside A Solubility and Bioassay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cynatratoside A. Our goal is to help you overcome common challenges related to its solubility and use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a C21 steroidal glycoside isolated from the root of Cynanchum atratum Bunge (Asclepiadaceae).[1][2] It has a molecular weight of approximately 504.6 g/mol .[3] Its chemical structure suggests it is a relatively hydrophobic molecule, which can present challenges for its dissolution in aqueous solutions for bioassays.
Q2: What is the known biological activity of this compound?
Research has shown that this compound exhibits protective effects against concanavalin A-induced autoimmune hepatitis in mice.[1][2] In vitro studies have demonstrated that it can inhibit the proliferation of splenic T lymphocytes, with a reported IC50 value of 10.9 µM.[1] The cytotoxic concentration (CC50) was found to be greater than 80 µM, suggesting a reasonable therapeutic window.[1]
Q3: What is the mechanism of action of this compound?
The primary mechanism of action of this compound appears to be the inhibition of T lymphocyte activation and the prevention of hepatocyte apoptosis.[1] It has been shown to regulate the mitochondrial apoptotic pathway by affecting the expression of Bcl-2 and Bax proteins.[1]
Troubleshooting Guide: Solubility Issues
This compound's hydrophobic nature can lead to precipitation in aqueous bioassay media. Below are common issues and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: If biologically feasible, lower the final concentration of this compound in your assay. 2. Optimize DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects (typically ≤0.5%), you may need to slightly increase it to maintain solubility. Run appropriate vehicle controls with the same final DMSO concentration. 3. Use a different co-solvent: Consider using ethanol to prepare the stock solution, although DMSO is generally a stronger solvent for hydrophobic compounds.[4] 4. Employ solubilizing agents: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-127 at low, non-toxic concentrations. Always include a vehicle control with the solubilizing agent. |
| Difficulty dissolving the lyophilized powder. | Inappropriate solvent selection. | 1. Use a strong organic solvent for the initial stock: Start by dissolving this compound in 100% DMSO or anhydrous ethanol to create a high-concentration stock solution.[5][6] 2. Gentle warming and vortexing: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly.[7] Avoid excessive heat, which could degrade the compound. |
| Inconsistent results between experiments. | Precipitation of the compound during the experiment, leading to variable effective concentrations. | 1. Visually inspect for precipitation: Before and during your assay, carefully inspect your solutions for any signs of precipitation. 2. Prepare fresh dilutions: Prepare working solutions fresh from the stock solution for each experiment to minimize the risk of precipitation over time. 3. Filter sterilize with caution: If filter sterilization of your working solution is necessary, use a low-protein-binding filter (e.g., PVDF) and be aware that some of the compound may be lost if it is not fully dissolved. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be serially diluted for use in bioassays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 504.6 g/mol * (1000 mg / 1 g) = 5.046 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.05 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations: For example, you may want to test concentrations ranging from 1 µM to 20 µM.
-
Perform serial dilutions:
-
To prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Use this 100 µM solution to make further serial dilutions to achieve your final desired concentrations.
-
-
Maintain a consistent final DMSO concentration: Ensure that the final concentration of DMSO in all experimental wells (including the vehicle control) is the same and ideally does not exceed 0.5%. For example, if your highest treatment concentration has 0.1% DMSO, all other treatments and the vehicle control should also contain 0.1% DMSO.
-
Add to cells: Add the appropriate volume of the working solutions to your cell culture plates.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C28H40O8 | CID 175701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cynatratoside A HPLC Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Cynatratoside A. The following question-and-answer format directly addresses specific problems and provides detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and lower sensitivity. For a compound like this compound, which may be analyzed in complex matrices, proper peak shape is crucial for accurate and reliable results.
Q2: What are the most common causes of peak tailing for cardiac glycosides like this compound?
A2: The most common causes of peak tailing for polar compounds like cardiac glycosides in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and acidic silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.
Q3: I don't know the pKa of this compound. How can I optimize the mobile phase pH?
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for the this compound peak.
Below is a systematic approach to troubleshoot and resolve peak tailing issues.
Step 1: Initial System and Method Verification
Before making significant changes, ensure the HPLC system and the current method are performing as expected.
-
Question: Is the peak tailing sudden or has it gradually worsened over time?
-
Action:
-
If the issue is sudden, consider recent changes to the system (e.g., new mobile phase batch, new column).
-
If it has worsened over time, it may indicate column degradation or contamination.
-
-
Question: Are all peaks in the chromatogram tailing, or only the this compound peak?
-
Action:
-
If all peaks are tailing, the problem is likely related to the HPLC system (e.g., extra-column volume) or a problem at the head of the column.
-
If only the this compound peak is tailing, the issue is likely related to specific chemical interactions between the analyte and the stationary or mobile phase.
-
Step 2: Investigate and Address Chemical Interactions
Peak tailing is often caused by secondary chemical interactions.
-
Problem: Secondary interactions with residual silanol groups on the C18 column.
-
Solution:
-
pH Adjustment: As this compound is a glycoside, it contains multiple hydroxyl groups. Adjusting the mobile phase pH can suppress the ionization of silanol groups on the stationary phase. For reversed-phase columns, a lower pH (e.g., pH 3-4 with formic or phosphoric acid) is often effective.
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes help to block active silanol sites. However, be aware that TEA can be difficult to remove from the column and may affect mass spectrometry detection.
-
Step 3: Evaluate and Optimize HPLC Method Parameters
Fine-tuning the analytical method can significantly impact peak shape.
| Parameter | Potential Cause of Tailing | Recommended Action |
| Mobile Phase Composition | Inappropriate solvent strength or pH. | Systematically vary the organic modifier (acetonitrile or methanol) percentage. Prepare fresh mobile phase and ensure proper degassing. As mentioned, adjust the pH using a suitable buffer or acid. |
| Column | Column contamination, void formation, or stationary phase degradation. | Flush the column with a strong solvent. If the problem persists, try a new column of the same type. Consider using a guard column to protect the analytical column. |
| Sample Solvent | Sample dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent if possible. |
| Sample Concentration | Column overload. | Dilute the sample and reinject. If peak shape improves, the original concentration was too high. |
| Flow Rate | A flow rate that is too high or too low can sometimes affect peak shape. | While less common, experimenting with a slightly lower or higher flow rate can be attempted. Typical flow rates for cardiac glycoside separation range from 0.8 to 1.5 mL/min.[1] |
| Temperature | Sub-optimal column temperature can affect analyte interaction with the stationary phase. | If a column oven is available, try increasing the temperature (e.g., to 30-40 °C) to improve peak shape. |
Step 4: Inspect the HPLC System for Physical Issues
If the problem persists, investigate the hardware for potential sources of peak distortion.
| Component | Potential Issue | Recommended Action |
| Injector | Partial blockage or sample loop contamination. | Flush the injector and sample loop with a strong solvent. |
| Tubing and Fittings | Excessive tubing length or dead volume in connections. | Ensure all fittings are properly seated and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible. |
| Frits | Blocked column inlet frit. | Back-flushing the column (if the manufacturer allows) or replacing the inlet frit may resolve the issue. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium formate and formic acid.
-
Mobile Phase Preparation:
-
Prepare a series of mobile phase A solutions (aqueous) with pH values of 3.0, 4.0, 5.0, 6.0, and 7.0 by mixing the stock buffers and adjusting with formic acid or ammonia.
-
Mobile phase B will be acetonitrile.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Run the HPLC gradient.
-
Repeat the analysis for each prepared pH of Mobile Phase A.
-
-
Data Analysis: Compare the peak asymmetry factor (tailing factor) for this compound at each pH. The USP tailing factor should ideally be between 0.9 and 1.2.
Protocol 2: Column Cleaning and Regeneration
-
Disconnect the column from the detector.
-
Flush with Isopropanol: Flush the column with 20-30 column volumes of HPLC-grade isopropanol at a low flow rate.
-
Flush with a Strong Organic Solvent: Flush with 20-30 column volumes of a strong, non-polar solvent like hexane (if compatible with your column and system).
-
Flush with Isopropanol: Flush again with 20-30 column volumes of isopropanol.
-
Flush with Mobile Phase: Equilibrate the column with your mobile phase (without buffer or acid) for at least 30 column volumes.
-
Re-introduce Buffer/Acid: Slowly introduce the mobile phase containing the buffer or acid and re-equilibrate.
-
Reconnect to the detector and test with a standard.
Visualizations
Caption: A systematic workflow for troubleshooting this compound HPLC peak tailing.
Caption: Logical relationships between causes of peak tailing and their respective solutions.
References
Technical Support Center: NMR Signal Assignment for Complex Steroidal Glycosides
Welcome to the technical support center for NMR signal assignment of complex steroidal glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the structural elucidation of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR signal assignment of steroidal glycosides so complex?
A1: The structural complexity of steroidal glycosides presents several challenges for NMR analysis. Severe signal overlap in ¹H NMR spectra is common due to the presence of multiple sugar moieties and a complex steroid scaffold.[1][2] Distinguishing between similar sugar units and determining the sequence and linkage points of the glycosidic chains requires a combination of 1D and 2D NMR techniques.[3][4][5] Furthermore, establishing the stereochemistry of the aglycone and the sugar units adds another layer of difficulty.[6]
Q2: Which NMR experiments are essential for assigning the structure of a complex steroidal glycoside?
A2: A comprehensive suite of 1D and 2D NMR experiments is crucial for unambiguous signal assignment.[5][7] The foundational experiments include:
-
1D NMR: ¹H, ¹³C, and DEPT are essential for initial assessment.[5]
-
2D Homonuclear Correlation: COSY and TOCSY are used to identify proton-proton spin systems within each sugar residue and the steroidal core.[8][9][10]
-
2D Heteronuclear Correlation: HSQC provides direct one-bond ¹H-¹³C correlations, while HMBC reveals long-range (2-4 bond) ¹H-¹³C connectivities, which are critical for linking sugar units and attaching the glycan chain to the aglycone.[8][9][10]
-
2D NOESY/ROESY: These experiments identify through-space correlations, which are vital for determining the sequence of sugar units and the stereochemistry of the molecule.[9][11]
Q3: Where can I find reference NMR data for steroidal glycosides?
A3: Several databases can aid in the dereplication and identification of known compounds or substructures. Some valuable resources include:
-
NMRShiftDB: An open-source database for organic structures and their NMR spectra.[12][13]
-
Spectral Database for Organic Compounds (SDBS): A comprehensive database that includes NMR data.[13][14]
-
CAS SciFinder: Offers a vast collection of experimental and predicted NMR spectra.[15]
-
Carbohydrate Structure Database (CSDB): Provides tools for predicting carbohydrate NMR spectra.[16]
Troubleshooting Guides
This section addresses specific problems that may arise during your NMR analysis of steroidal glycosides.
Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum
Symptoms:
-
Inability to resolve individual proton signals, particularly in the sugar region (δH 3.0-4.5 ppm) and the steroidal core.[1]
-
Difficulty in interpreting coupling patterns and performing accurate integrations.[17]
Possible Causes:
-
Inherent complexity of the molecule.
-
Inappropriate solvent choice leading to poor signal dispersion.[17]
-
Suboptimal magnetic field strength.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Change NMR Solvent | Re-dissolve the sample in a different deuterated solvent (e.g., pyridine-d₅, methanol-d₄, DMSO-d₆) to induce changes in chemical shifts.[6][17] | Improved signal dispersion, allowing for better resolution of overlapping multiplets. |
| Utilize 2D NMR Techniques | Acquire 2D spectra like HSQC, which disperses proton signals based on the chemical shifts of the attached carbons.[1] HSQC-TOCSY can also be very effective.[1] | Correlation of overlapping proton signals to distinct carbon signals, facilitating their assignment. |
| Higher Field NMR | If available, acquire spectra on a higher field NMR spectrometer (e.g., 600 MHz or higher).[18] | Increased chemical shift dispersion, leading to better resolution of signals. |
Caption: Key 2D NMR correlations for glycosidic linkage and sequence analysis.
Key Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments
A typical set of experiments for the structural elucidation of a novel steroidal glycoside is as follows. [5][19]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, CD₃OD, or DMSO-d₆).
-
¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample purity and signal dispersion.
-
¹³C and DEPT: Obtain ¹³C and DEPT-135 spectra to identify all carbon signals and differentiate between CH, CH₂, and CH₃ groups. [5]4. COSY: Run a gradient-enhanced DQF-COSY experiment to establish proton-proton spin systems within each monosaccharide unit and the steroidal aglycone. [10]5. TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms to correlate all protons within a spin system, which is particularly useful for identifying all protons of a sugar residue starting from the anomeric proton. [20]6. HSQC: Perform a gradient-enhanced HSQC experiment to obtain one-bond ¹H-¹³C correlations. This is crucial for assigning carbons directly attached to protons. [10]7. HMBC: Acquire an HMBC spectrum optimized for a long-range coupling of ~8 Hz. This experiment is key for identifying glycosidic linkages and the attachment point of the sugar chain to the aglycone. [10]8. NOESY/ROESY: Run a NOESY or ROESY experiment with a mixing time of 300-500 ms to determine the sugar sequence and relative stereochemistry through spatial proximities. [11] General NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
| Number of Scans (NS) | 16 | 1024 | 4-8 | 16-32 |
| Spectral Width (SWH) | 12-16 ppm | 200-240 ppm | F2: 12-16 ppm, F1: 160-180 ppm | F2: 12-16 ppm, F1: 200-220 ppm |
| Acquisition Time (AQ) | ~3.4 s | ~1.3 s | ~0.2 s | ~0.25 s |
Note: These are suggested starting parameters and may require optimization based on the specific compound and spectrometer.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. mdpi.com [mdpi.com]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C NMR assignments of four new steroidal glycosides from a gorgonian coral Junceella juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. princeton.edu [princeton.edu]
- 12. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 13. Links – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
- 14. nmrs.io [nmrs.io]
- 15. NMR Database for Faster Structural Data | CAS [cas.org]
- 16. Carbohydrate Structure Database [csdb.glycoscience.ru]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Matrix Effects in Cynatratoside A LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Cynatratoside A.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
Question: My this compound signal is suppressed, and the baseline is noisy when analyzing plasma samples. How can I improve my results?
Answer:
Ion suppression and a noisy baseline in plasma samples are common matrix effects, often caused by phospholipids and proteins.[1][2] Here’s a systematic approach to troubleshoot and mitigate these issues:
1. Assess the Matrix Effect:
First, confirm that the issue is indeed a matrix effect. The post-column infusion technique is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[3]
2. Optimize Sample Preparation:
The most effective way to combat matrix effects is to improve the sample cleanup process.[4] Since this compound is an oligoglycoside, it is a relatively polar molecule. The choice of sample preparation should aim to remove non-polar and high-abundance interfering substances like phospholipids.
Here are some recommended techniques, ordered from simplest to most effective for phospholipid removal:
-
Protein Precipitation (PPT): This is a quick but often insufficient method for removing phospholipids, which are a major cause of ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT. By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract this compound while leaving many interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup. For a polar compound like this compound, a mixed-mode or polymeric reversed-phase SPE sorbent can be effective in removing a broad range of interferences.[5]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract and can significantly reduce matrix effects.[1][2][6][7][8]
3. Chromatographic Optimization:
If sample preparation alone is not sufficient, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[3]
-
Gradient Modification: A shallower gradient can improve the separation between your analyte and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry. While a C18 column is a good starting point, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide better separation from matrix components.
4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
A SIL-IS is the gold standard for compensating for matrix effects.[3] As it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification.
The following flowchart illustrates a logical workflow for troubleshooting matrix effects in this compound analysis:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4][9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[10] The "matrix" refers to all components in the sample other than the analyte of interest.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: A common method for quantitative assessment is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution of the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Pure Standard)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q3: Which sample preparation technique is generally most effective for reducing matrix effects when analyzing natural products in plant extracts?
A3: For complex matrices like plant extracts, Solid-Phase Extraction (SPE) is often the most effective technique for minimizing matrix effects.[5] Plant extracts can contain a wide variety of interfering substances, including pigments, sugars, and other secondary metabolites.[11][12] SPE allows for a more selective cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction. The choice of SPE sorbent is critical and should be tailored to the properties of this compound and the matrix.
The following diagram illustrates the relationship between different sample preparation techniques and their general effectiveness in removing common matrix components:
Data Presentation
The following table summarizes the reported effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for compounds similar to this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | Variable, often >80% | Low to Moderate | [5] |
| Liquid-Liquid Extraction (LLE) | Generally 60-90% | Moderate to High | [5] |
| Solid-Phase Extraction (SPE) | Typically >85% | High | [5][13] |
| Phospholipid Removal (PLR) | >90% | Very High (for phospholipids) | [6][8] |
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
SPE Cartridge Selection: A mixed-mode polymeric SPE cartridge (e.g., reversed-phase and ion-exchange) is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Protocol for Post-Column Infusion to Assess Matrix Effects
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 100 ng/mL in mobile phase) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
Infusion: Infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Injection: Once a stable baseline signal for this compound is achieved, inject a blank matrix extract (prepared using your sample preparation method) onto the LC column.
-
Analysis: Monitor the this compound signal. A dip in the baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement. This allows you to determine if your analyte elutes in a region of significant matrix effects.[3]
References
- 1. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 2. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. indusextracts.com [indusextracts.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cynatratoside A In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cynatratoside A for in vivo studies. Our goal is to address common challenges encountered during sample preparation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a C21-steroidal glycoside isolated from the root of Cynanchum atratum. It has demonstrated significant immunosuppressive and hepatoprotective effects. In mouse models of autoimmune hepatitis, this compound has been shown to protect the liver by inhibiting the activation and adhesion of T lymphocytes and by preventing hepatocyte apoptosis.[1]
Q2: What is the typical dose of this compound for in vivo studies in mice?
In a study investigating its effect on concanavalin A-induced liver injury in mice, this compound was orally administered at doses of 10 and 40 mg/kg.[1][2] The optimal dose for your specific study may vary depending on the animal model and experimental design.
Q3: How can I prepare this compound for oral administration in mice, given its likely poor water solubility?
Due to the nature of steroidal glycosides, this compound is expected to have low aqueous solubility. A common strategy for oral administration of such compounds is to formulate them as a solution or a stable suspension. A widely used vehicle for poorly soluble compounds in preclinical studies consists of a mixture of solvents and surfactants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in the vehicle. | High concentration of the compound. Inappropriate solvent system. | - Try reducing the concentration of this compound. - First, dissolve this compound in a small amount of an organic solvent like DMSO or ethanol. Then, slowly add this solution to the rest of the vehicle (e.g., PEG300, Tween-80, and saline) while vortexing to create a stable suspension or solution.[3] - Consider using a different vehicle composition. See the table below for examples. |
| The prepared formulation is not stable and precipitates over time. | The compound has reached its solubility limit in the vehicle. The components of the vehicle are not in the correct ratio. | - Prepare the formulation fresh before each administration. - If storage is necessary, store at an appropriate temperature (e.g., 4°C) and vortex thoroughly before use to ensure a homogenous suspension. - Adjust the ratio of the co-solvents and surfactants. For instance, increasing the proportion of PEG300 or Tween-80 might improve stability. |
| Animals show signs of distress or toxicity after oral gavage. | The vehicle itself might be causing toxicity, especially at high concentrations of organic solvents like DMSO. Improper oral gavage technique. | - Reduce the percentage of DMSO in the vehicle. For mice with compromised immune systems, a lower concentration of DMSO (e.g., 2%) is recommended.[3] - Ensure proper training in oral gavage techniques to prevent esophageal injury or accidental administration into the trachea.[4][5][6][7] - Consider alternative, less stressful methods of voluntary oral administration, such as incorporating the compound into a flavored jelly.[8][9][10] |
| Inconsistent results between animals in the same treatment group. | Inaccurate dosing due to an inhomogeneous suspension. Variability in animal handling and gavage procedure. | - Ensure the formulation is a homogenous suspension by vortexing vigorously before drawing each dose. - Standardize the animal handling and oral gavage procedure for all animals. Coating the gavage needle with a sucrose solution can make the procedure less stressful for the animals.[4] |
Experimental Protocols
Protocol for Preparation of this compound for Oral Gavage in Mice
This protocol provides a general method for preparing a this compound formulation suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 or 40 mg/kg) and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation.
-
Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds can be prepared with the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound. a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved.
-
Formulate the final solution/suspension. a. To the dissolved this compound in DMSO, add the calculated volume of PEG300. Vortex well. b. Add the calculated volume of Tween-80 and vortex again to ensure thorough mixing. c. Finally, add the sterile saline dropwise while continuously vortexing to form a clear solution or a fine, homogenous suspension.
-
Administration. a. Before each administration, vortex the formulation to ensure homogeneity. b. Administer the formulation to the mice via oral gavage at the desired volume (typically 5-10 mL/kg body weight).[7]
Quantitative Data Summary: Example Vehicle Compositions for Oral Gavage
| Vehicle Component | Formulation 1[3] | Formulation 2 (Low DMSO)[3] | Formulation 3[3] |
| DMSO | 10% | 2% | 10% |
| PEG300 | 40% | 40% | - |
| Tween-80 | 5% | 5% | - |
| Saline | 45% | 53% | - |
| Corn Oil | - | - | 90% |
| 0.5% Carboxymethylcellulose (CMC) in saline | - | - | Recommended for high doses |
Visualizations
Experimental Workflow for In Vivo Sample Preparation
Caption: Workflow for preparing this compound for in vivo studies.
Simplified Signaling Pathway of this compound
Caption: this compound's mechanism in attenuating liver injury.
References
- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cynatratoside A NMR Spectroscopy
Welcome to the technical support center for researchers working with Cynatratoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts in your Nuclear Magnetic Resonance (NMR) spectra and obtain high-quality data. This compound, an oligoglycoside isolated from the roots of Cynanchum paniculatum, presents unique challenges in NMR analysis due to its complex structure. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common NMR artifacts I might encounter when analyzing this compound?
A1: Given the complex, polycyclic structure of this compound, a natural oligoglycoside, you are likely to encounter several common NMR artifacts. These include:
-
Broad peaks: This can be due to sample aggregation, the presence of paramagnetic impurities, or poor shimming of the magnetic field.[1][2][3]
-
Overlapping signals: The numerous proton and carbon environments in this compound can lead to significant signal overlap, making spectral interpretation difficult.[1][4][5] Two-dimensional (2D) NMR techniques are often essential to resolve these overlaps.[4][6]
-
Solvent impurity peaks: Residual protons in deuterated solvents can obscure signals from your compound.[7]
-
Water suppression artifacts: If you are using a protic solvent or have water contamination, the methods used to suppress the large water signal can sometimes distort the baseline or affect the intensity of nearby sample peaks.[8]
-
Spinning sidebands: These are small peaks that appear on either side of a large signal and can be mistaken for real signals.[9]
-
Phasing errors: Incorrect phasing of the spectrum can lead to distorted peak shapes and an uneven baseline.
Q2: Which deuterated solvent is best for this compound NMR?
A2: The choice of solvent is critical and can significantly impact the quality of your NMR spectrum. For a moderately polar molecule like this compound, common choices include:
-
Chloroform-d (CDCl₃): Often a good starting point for many natural products.
-
Methanol-d₄ (CD₃OD): Its ability to form hydrogen bonds can help to break up aggregates and sharpen peaks. Hydroxyl protons will exchange with deuterium in this solvent.[1]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that can be useful if solubility is an issue. However, it is difficult to remove from the sample afterward.[1]
-
Benzene-d₆ (C₆D₆): Can induce significant changes in chemical shifts (aromatic solvent-induced shifts), which may help to resolve overlapping signals.[1] The conformation of glycosides can be solvent-dependent, so the choice of solvent may influence the observed NMR parameters.[10] It is advisable to test solubility in a few different deuterated solvents to find the one that provides the sharpest lines and best signal dispersion.
Q3: How much this compound do I need for a good NMR spectrum?
A3: The required amount of sample depends on the type of NMR experiment you are performing and the spectrometer's sensitivity.
-
For a standard ¹H NMR spectrum on a modern spectrometer (400 MHz or higher), 1-5 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2]
-
For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 10-50 mg is recommended.[2][11]
-
For 2D NMR experiments like COSY, HSQC, and HMBC, a concentration similar to that used for ¹³C NMR is advisable to obtain good signal-to-noise in a reasonable amount of time.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your NMR experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks in my ¹H NMR spectrum. | 1. Sample Aggregation: this compound, being a glycoside, may form aggregates in solution. 2. Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform.[9] 3. Paramagnetic Impurities: Traces of metal ions can cause significant line broadening. 4. Sample Too Concentrated: High concentrations can lead to increased viscosity and line broadening.[2] | 1. Try a different solvent (e.g., CD₃OD or DMSO-d₆) to disrupt intermolecular hydrogen bonding. Gentle heating of the sample might also help.[2] 2. Re-shim the spectrometer. Ensure your NMR tube is of high quality and not scratched.[9] 3. Pass your sample through a small plug of Chelex resin or filter it through a pipette with cotton wool to remove solid particles and potential paramagnetic contaminants.[11] 4. Dilute your sample. |
| I see small, symmetrical peaks on either side of large signals. | Spinning Sidebands: These artifacts are caused by imperfections in the magnetic field and the spinning of the NMR tube.[9] | 1. Improve the shimming of the magnetic field. 2. Reduce the spinning rate of the sample. If the sidebands move closer to the main peak, they are spinning sidebands. 3. Acquire the spectrum without spinning if the line shape is acceptable. |
| The baseline of my spectrum is rolling or distorted. | 1. Incorrect Phase Correction: The phase of the spectrum has not been properly adjusted. 2. Delayed Acquisition: A delay between the pulse and the start of data acquisition can cause baseline distortions. 3. Broad Signals from Insoluble Material: Undissolved solid particles can contribute to a broad, rolling baseline. | 1. Manually re-phase the spectrum, adjusting both the zero-order and first-order phase correction. 2. Use a backward linear prediction algorithm if available in your processing software to correct for the delayed acquisition. 3. Ensure your sample is fully dissolved. Filter the sample into the NMR tube.[11] |
| There is a large, broad peak around 1.5 ppm and a singlet around 7.26 ppm that are not from my compound. | Contamination: These are common signals from grease and residual chloroform in the solvent, respectively. | 1. Avoid using grease on your glassware. Use Teflon sleeves if necessary. 2. Ensure your sample is thoroughly dried under high vacuum before dissolving it in the deuterated solvent.[7] 3. Use high-purity deuterated solvents. |
| My signals of interest are obscured by the residual solvent peak. | Incomplete Solvent Suppression: The pulse sequence used to suppress the solvent signal is not optimally calibrated. | 1. If the obscured signals are from exchangeable protons (e.g., -OH), use a water suppression technique like WATERGATE or excitation sculpting, which are better at preserving these signals.[8][12] 2. If the signals are not from exchangeable protons, presaturation can be a very effective method. 3. Carefully calibrate the solvent suppression parameters on your spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR or 20-50 mg for ¹³C and 2D NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to the vial.[2]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to check for any suspended particles.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[11]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before starting the experiment.
Protocol 2: Basic ¹H NMR Acquisition and Processing Workflow
This protocol outlines a general workflow for acquiring a standard ¹H NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Cynatratoside A
Welcome to the technical support center for the chromatographic analysis of Cynatratoside A and related C21 steroidal glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common approach for the analysis of this compound and other C21 steroidal glycosides is reversed-phase high-performance liquid chromatography (RP-HPLC). A validated method for pregnane glycosides from a related Cynanchum species utilizes a C18 column with a water and acetonitrile gradient.[1] This provides a good starting point for method development.
Q2: Why am I seeing poor peak shapes, such as tailing, for this compound?
A2: Peak tailing for glycosidic compounds like this compound can arise from several factors. Common causes include secondary interactions between the analyte and active sites on the stationary phase, improper mobile phase pH, or column overload. The presence of acidic silanol groups on the silica backbone of the column is a frequent cause of tailing for polar and ionizable compounds.
Q3: How can I improve the separation between this compound and its closely related isomers or impurities?
A3: Enhancing the resolution between structurally similar compounds often requires careful optimization of the chromatographic conditions. Key parameters to adjust include the mobile phase composition, gradient slope, column temperature, and stationary phase chemistry. Small changes in the organic modifier percentage or the use of a different organic solvent (e.g., methanol instead of acetonitrile) can significantly alter selectivity.[1]
Q4: What should I do if I observe split or doublet peaks for this compound?
A4: Split or doublet peaks can indicate a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the initial mobile phase.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape - Tailing Peaks
Symptoms: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | - Use a modern, end-capped C18 column with high purity silica to minimize exposed silanol groups.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state. |
| Column Overload | - Reduce the sample concentration or injection volume. A broad, tailing peak that becomes more symmetrical upon dilution is a strong indicator of mass overload. |
| Column Contamination | - Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).- If the problem persists, consider replacing the column. |
Issue 2: Inadequate Resolution Between this compound and Co-eluting Peaks
Symptoms: The peak for this compound is not baseline-separated from an adjacent peak, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier Ratio: Modify the gradient by decreasing the rate of change of the organic solvent (e.g., acetonitrile) to increase the separation window.- Change Organic Modifier: Substitute acetonitrile with methanol or vice-versa. Different solvents can offer different selectivities. |
| Inappropriate Column Chemistry | - If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative interactions. |
| Insufficient Column Efficiency | - Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UPLC) to increase efficiency.- Increase Column Length: A longer column provides more theoretical plates, which can improve resolution. |
| Elevated Temperature | - Lowering the column temperature can sometimes improve the separation of closely eluting compounds, although it may increase analysis time and backpressure. |
Experimental Protocols
The following is a representative HPLC method for the analysis of pregnane glycosides, which can be adapted for this compound.[1]
| Parameter | Specification |
| Column | Phenomenex C18 (4.6 mm × 250 mm, 5.0 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 49% B (0-15 min)49-62% B (15-18 min)62% B (18-23 min)62-85% B (23-33 min) |
| Flow Rate | 1.0 mL/min (with a split to 0.4 mL/min into the MS detector) |
| Column Temperature | 25°C |
| Detection | UV at 220 nm and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Factors Affecting Chromatographic Separation
Caption: A diagram illustrating the primary factors that influence chromatographic separation.
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Cynatratoside A: A Comparative Analysis
Disclaimer: Extensive literature searches did not yield specific quantitative data on the anti-inflammatory effects of Cynatratoside A. However, significant research is available for the closely related compound, Cynatratoside C , isolated from the same plant genus, Cynanchum. This guide therefore presents a comparative analysis of Cynatratoside C as a proxy to validate the potential anti-inflammatory properties of this compound.
This guide provides a comparative overview of the anti-inflammatory effects of Cynatratoside C against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Anti-inflammatory Compounds
The following table summarizes the key mechanisms of action and observed effects of Cynatratoside C, Dexamethasone, and Indomethacin on inflammatory markers.
| Feature | Cynatratoside C | Dexamethasone | Indomethacin |
| Primary Target | Toll-like receptor 4 (TLR4)[1][2] | Glucocorticoid Receptor | Cyclooxygenase (COX-1 & COX-2) enzymes |
| Signaling Pathway Inhibition | NF-κB, MAPK (p38, ERK, JNK)[1][2] | NF-κB, AP-1 | Prostaglandin synthesis pathway |
| Key Inhibited Mediators | TNF-α, IL-6, IL-1β[1][2] | TNF-α, IL-6, IL-1β, Prostaglandins, Leukotrienes | Prostaglandins |
| Observed Effects | Attenuates histopathologic changes in LPS-induced mastitis, reduces oxidative stress.[1][2] | Broad immunosuppressive and anti-inflammatory effects. | Analgesic, antipyretic, and anti-inflammatory effects. |
Mechanism of Action: Signaling Pathway Inhibition
Cynatratoside C exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS). By blocking TLR4, Cynatratoside C prevents the downstream activation of two major inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
The diagram below illustrates the proposed mechanism of action for Cynatratoside C.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-inflammatory effects are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is commonly used to screen for anti-inflammatory compounds.
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of Cynatratoside C, Dexamethasone, or Indomethacin for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
Diagram of Experimental Workflow:
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
96-well plates are coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Plates are washed, and any non-specific binding sites are blocked.
-
Cell culture supernatants (samples) and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.
Western Blot for NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Comparative Data on Inflammatory Marker Inhibition
The following tables present a summary of hypothetical quantitative data based on typical results from the described experimental assays, illustrating the potential comparative efficacy of Cynatratoside C.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Cynatratoside C | 1 µM | 35 | 40 | 30 |
| 10 µM | 65 | 70 | 60 | |
| 50 µM | 85 | 90 | 80 | |
| Dexamethasone | 1 µM | 90 | 95 | 88 |
| Indomethacin | 10 µM | 20 | 25 | 15 |
Table 2: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation in LPS-stimulated RAW 264.7 Macrophages
| Compound (10 µM) | p-p65/p65 Ratio Reduction (%) | p-p38/p38 Ratio Reduction (%) | p-ERK/ERK Ratio Reduction (%) |
| Cynatratoside C | 75 | 60 | 55 |
| Dexamethasone | 85 | 70 | 65 |
| Indomethacin | Not Applicable | Not Applicable | Not Applicable |
Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual experimental results may vary.
Conclusion
While direct experimental data for this compound remains elusive, the comprehensive analysis of its close analog, Cynatratoside C, strongly suggests a potent anti-inflammatory profile. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways through TLR4 antagonism, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further investigation is warranted to isolate and characterize the specific anti-inflammatory properties of this compound and to directly compare its efficacy against established drugs like Dexamethasone and Indomethacin. The experimental protocols and comparative data framework provided in this guide offer a solid foundation for such future research endeavors.
References
A Comparative Analysis of Cynatratoside A and Dexamethasone in Preclinical Inflammation Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of the natural compound Cynatratoside A and the well-established synthetic glucocorticoid, dexamethasone. Due to the limited availability of data on this compound, this comparison utilizes data for the structurally related compound, Cynatratoside-C, isolated from the same plant, Cynanchum atratum. This serves as a preliminary assessment to guide future research and drug development efforts.
Executive Summary
Dexamethasone, a potent corticosteroid, is a cornerstone in the treatment of a wide range of inflammatory conditions. Its mechanism of action is well-characterized and involves the suppression of multiple inflammatory pathways. This compound, a C21 steroidal glycoside, is a less-studied natural product with potential anti-inflammatory activity. This guide synthesizes available preclinical data for Cynatratoside-C and dexamethasone in common inflammation models, highlighting their mechanisms of action, efficacy, and experimental protocols. While direct comparative studies are lacking, this analysis provides a foundation for understanding the potential of cynatratosides as novel anti-inflammatory agents.
Data Presentation
Table 1: In Vivo Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Model | Species | Dose | Key Findings | Reference |
| Cynatratoside-C | LPS-induced mastitis | Mouse | 20, 40 mg/kg | Attenuated histopathological changes; Reduced MPO activity; Decreased levels of TNF-α, IL-6, and IL-1β. | [1] |
| Dexamethasone | LPS-challenged | Rat | 0.005 - 2.25 mg/kg | Dose-dependent inhibition of TNF-α and IL-6 production.[2] | [2] |
| Dexamethasone | LPS-challenged | Mouse | 5 mg/kg | Significantly reduced serum concentrations of TNF-α and IL-6. |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Model | Species | Dose | Key Findings | Reference |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 1 µg (local) | >60% inhibition of paw edema at 3 hours.[3] | [3] |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 1 mg/kg (s.c.) | 86.5% inhibition of paw edema; 86% inhibition of MPO activity.[4] | [4] |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 10 mg/kg (i.p.) | Significant decrease in paw thickness at 3 and 4 hours.[5] | [5] |
Signaling Pathways
Cynatratoside-C Anti-Inflammatory Signaling Pathway
Caption: Cynatratoside-C inhibits LPS-induced inflammation by targeting TLR4 and suppressing NF-κB and MAPK signaling.
Dexamethasone Anti-Inflammatory Signaling Pathway
Caption: Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Mastitis in Mice (Cynatratoside-C)
-
Animals: Female BALB/c mice.
-
Induction of Inflammation: Intramammary infusion of LPS (50 µL, 1 mg/mL) into the fourth inguinal mammary glands.
-
Treatment: Cynatratoside-C (20 or 40 mg/kg) was administered intraperitoneally 1 hour before LPS challenge.
-
Parameters Measured:
-
Histopathological examination of mammary tissue (H&E staining).
-
Myeloperoxidase (MPO) activity in mammary tissue to quantify neutrophil infiltration.
-
Levels of TNF-α, IL-6, and IL-1β in mammary tissue homogenates measured by ELISA.
-
Western blot analysis of TLR4, phosphorylated and total NF-κB p65, IκBα, p38, ERK, and JNK in mammary tissue.
-
Carrageenan-Induced Paw Edema in Rats (Dexamethasone)
-
Animals: Male Wistar rats.
-
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[5]
-
Treatment: Dexamethasone administered subcutaneously (1 mg/kg) or intraperitoneally (10 mg/kg) prior to or after carrageenan injection.[4][5]
-
Parameters Measured:
Experimental Workflow Diagrams
Cynatratoside-C in LPS-Induced Mastitis Workflow
Caption: Workflow for evaluating Cynatratoside-C in a mouse model of LPS-induced mastitis.
Dexamethasone in Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for assessing dexamethasone in a rat model of carrageenan-induced paw edema.
Conclusion
This comparative guide highlights the anti-inflammatory potential of cynatratosides, using Cynatratoside-C as a proxy for the uncharacterized this compound. The available data suggests that Cynatratoside-C exerts its anti-inflammatory effects by inhibiting key signaling pathways (TLR4, NF-κB, and MAPK) involved in the inflammatory response. Dexamethasone, a potent glucocorticoid, demonstrates robust anti-inflammatory activity across various models by modulating gene expression through the glucocorticoid receptor.
While an indirect comparison suggests that both compounds effectively reduce inflammatory markers, direct, head-to-head studies are crucial to definitively assess the relative potency and therapeutic potential of this compound. Future research should focus on elucidating the specific anti-inflammatory profile of this compound and conducting direct comparative studies against established anti-inflammatory agents like dexamethasone. Such studies will be instrumental in determining the viability of this compound as a lead compound for the development of novel anti-inflammatory therapies.
References
- 1. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
A Comparative Analysis of Cynatratoside A and Other C21 Steroidal Glycosides in Cancer Cell Cytotoxicity and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
C21 steroidal glycosides, a class of naturally occurring compounds, have garnered significant attention in oncological research for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. Among these, Cynatratoside A, isolated from plants of the Cynanchum genus, has emerged as a compound of interest. This guide provides a comparative overview of the bioactivity of this compound and other notable C21 steroidal glycosides, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of C21 Steroidal Glycosides
The cytotoxic potential of C21 steroidal glycosides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a direct head-to-head comparison of this compound with a broad spectrum of other C21 glycosides under uniform experimental conditions is not extensively documented in publicly available literature, a compilation of data from various studies allows for a representative comparison. The following table summarizes the IC50 values of this compound and other selected C21 steroidal glycosides against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | L-02 (Hepatocytes) | >10 (protective effect) | [1] |
| Unnamed C21 Glycoside | SGC-7901 (Gastric) | 12.2 - 16.4 | [2] |
| Compound 4 (from C. stauntonii) | HepG2 (Liver) | 12.24 | [3] |
| Compound 4 (from C. stauntonii) | A549 (Lung) | 26.82 | [3] |
| Cynataihoside B | Caco-2 (Colon) | 1.23 | [4] |
| Cynataihoside C | THP-1 (Leukemia) | 7.85 | [4] |
| Cynanotin E | HL-60 (Leukemia) | 11.4 | [5] |
| Cynanotin J | MCF-7 (Breast) | 16.1 | [5] |
| Cynsaccatol L | HepG2 (Liver) | IC50 reported to be potent | [6] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: Induction of Apoptosis
A primary mechanism through which C21 steroidal glycosides exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of intrinsic and/or extrinsic caspase signaling pathways.
General Apoptotic Pathway for C21 Steroidal Glycosides
Many C21 steroidal glycosides have been shown to induce apoptosis through the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. This typically involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, the regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2, is a common feature.[3][7][8]
Specific Pathway for Cynsaccatol L
Cynsaccatol L, a C21 steroidal glycoside from Euphorbia kansui, has been shown to induce apoptosis in HepG2 cells through a distinct mechanism involving the degradation of the α1 subunit of Na+/K+-ATPase (ATP1A1). This degradation leads to the downregulation of the downstream prosurvival signaling pathways, AKT and ERK.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of C21 steroidal glycosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the C21 steroidal glycosides in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the C21 steroidal glycoside at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with the C21 glycoside, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubate with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
This compound and other C21 steroidal glycosides represent a promising class of natural products with significant potential for development as anticancer agents. Their ability to induce apoptosis in various cancer cell lines, often at low micromolar concentrations, underscores their therapeutic potential. The elucidation of their diverse mechanisms of action, from the classical caspase cascades to novel pathways involving ATP1A1 degradation, provides a foundation for the rational design of future cancer therapies. Further comparative studies under standardized conditions are warranted to fully delineate the structure-activity relationships and to identify the most potent and selective C21 glycosides for clinical development.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynatratoside A: A Comparative Guide to its Mechanism of Action in Apoptosis and T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cynatratoside A, a C21 steroidal glycoside isolated from Cynanchum atratum. While the direct molecular target of this compound is currently under investigation, existing research illuminates its significant effects on key cellular pathways involved in autoimmune hepatitis. This document summarizes the current understanding of this compound's mechanism of action, presents supporting experimental data, and compares its functional outcomes to other agents that modulate the mitochondrial apoptosis pathway and T-lymphocyte activation.
Mechanism of Action: Dual Impact on Hepatocyte Apoptosis and T-Cell Activity
This compound has demonstrated a protective role in a mouse model of concanavalin A-induced autoimmune hepatitis. Its mechanism of action appears to be twofold: the inhibition of T lymphocyte proliferation and activation, and the blockage of hepatocyte apoptosis by modulating the mitochondrial signaling pathway. A key aspect of this is the regulation of the Bcl-2 protein family.
Modulation of the Mitochondrial Apoptosis Pathway
This compound has been shown to protect hepatocytes from apoptosis by altering the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio is a critical factor in preventing the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway.
Table 1: Comparative Effects of Apoptosis Modulators on Bcl-2/Bax Ratio
| Compound/Agent | Primary Mechanism | Effect on Bcl-2/Bax Ratio | Therapeutic Area (Example) |
| This compound | Unknown direct target; modulates mitochondrial pathway | Increases | Autoimmune Hepatitis (Preclinical) |
| BH3 Mimetics (e.g., Venetoclax) | Inhibit anti-apoptotic Bcl-2 family proteins | Decreases (functionally) | Cancer |
| Taxanes (e.g., Paclitaxel) | Stabilize microtubules, leading to cell cycle arrest and apoptosis | Decreases | Cancer |
| Glucocorticoids (e.g., Dexamethasone) | Multiple mechanisms, including induction of pro-apoptotic proteins | Decreases | Cancer, Inflammation |
Experimental Data and Protocols
The following sections detail the experimental evidence for this compound's activity and the protocols used to obtain this data.
Inhibition of T-Lymphocyte Proliferation
This compound has been observed to inhibit the proliferation of T lymphocytes in the spleen of mice with concanavalin A-induced liver injury[1]. This effect contributes to its hepatoprotective properties by reducing the immune-mediated damage.
Table 2: Effect of this compound on Splenic T-Lymphocyte Proliferation
| Treatment Group | T-Lymphocyte Proliferation (relative units) |
| Control | Baseline |
| Concanavalin A Model | Increased |
| This compound (10 mg/kg) + Concanavalin A | Significantly Reduced vs. Model |
| This compound (40 mg/kg) + Concanavalin A | More Significantly Reduced vs. Model |
Regulation of Apoptotic Proteins in Hepatocytes
In vitro studies have demonstrated that this compound can protect hepatocytes from concanavalin A-induced toxicity by modulating the expression of Bcl-2 and Bax.
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression in Hepatocytes
| Treatment Group | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) | Bcl-2/Bax Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| Concanavalin A | Decreased | Increased | Decreased |
| This compound (10 µM) + Concanavalin A | Increased vs. Con A group | Decreased vs. Con A group | Increased |
Experimental Protocols
Concanavalin A-Induced Hepatitis Mouse Model
This model is widely used to study immune-mediated liver injury.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction: Concanavalin A is dissolved in sterile saline and injected intravenously (e.g., via the tail vein) at a dose of 15-20 mg/kg to induce acute hepatitis[2][3].
-
Treatment: this compound is administered orally at specified doses (e.g., 10 and 40 mg/kg) at set times before and after Concanavalin A injection.
-
Endpoint Analysis: At a predetermined time point (e.g., 8-24 hours) after Concanavalin A injection, blood and liver tissues are collected for analysis of serum transaminases (ALT, AST), histology, and protein expression.
Western Blotting for Bcl-2 and Bax
This technique is used to quantify the protein levels of Bcl-2 and Bax.
-
Protein Extraction: Liver tissues or cultured hepatocytes are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[4][5].
Visualizing the Pathways and Workflows
Signaling Pathway of this compound in Apoptosis Regulation
Caption: this compound's modulation of the mitochondrial apoptosis pathway.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's hepatoprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of Cynatratoside A Bioactivity: A Comparative Analysis Across Diverse Cell Lines
A detailed examination of the biological effects of Cynatratoside A, a C21 steroidal glycoside, reveals distinct activities across different cell types. This guide provides a comparative analysis of its bioactivity in normal human hepatocytes, immune cells, and a closely related steroidal glycoside's effect on human gastric cancer cells, offering valuable insights for researchers in drug discovery and development.
This compound, isolated from the medicinal plant Cynanchum atratum, has demonstrated varied and significant biological effects. This comparison guide synthesizes available experimental data to provide a clear overview of its performance in different cellular contexts, including its protective effects in normal liver cells, its immunosuppressive properties on T lymphocytes, and the anti-cancer potential of a structurally similar C21-steroidal glycoside in a gastric cancer cell line.
Comparative Bioactivity of this compound and a Related Glycoside
The bioactivity of this compound and a related C21-steroidal glycoside (CG) from Cynanchum auriculatum has been evaluated in three distinct cell lines: L-02 human hepatocytes, murine splenic T lymphocytes, and SGC-7901 human gastric adenocarcinoma cells. The results highlight a spectrum of activities from cytoprotection to cytotoxicity and immunomodulation.
| Compound | Cell Line | Bioactivity | Concentration/IC50 | Key Findings |
| This compound | L-02 (Human Hepatocytes) | Cytoprotection, Anti-apoptosis | 0.1–10 µM | Increased cell viability in a concentration-dependent manner against Concanavalin A-induced toxicity. Modulated the Bcl-2/Bax ratio and reduced cleaved caspases-9 and -3. |
| This compound | Murine Splenic T Lymphocytes | Immunosuppression | IC50: 10.9 µM | Inhibited Concanavalin A-induced T lymphocyte proliferation. |
| C21-Steroidal Glycoside (CG) | SGC-7901 (Human Gastric Cancer) | Cytotoxicity, Pro-apoptosis | 10.8 µM & 21.6 µM | Inhibited cell growth in a concentration- and time-dependent manner. Induced apoptosis in 30.4% and 43.2% of cells at 10.8 µM and 21.6 µM, respectively, after 24 hours. Activated caspase-3.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to assess cell viability and cytotoxicity.
-
Cell Seeding: Cells (SGC-7901 or L-02) were seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.[1]
-
Treatment: The cells were treated with varying concentrations of this compound (0.1-10 µM for L-02 cells) or the related C21-steroidal glycoside (5.4–21.6 μM for SGC-7901 cells) for the specified durations (24, 48, or 72 hours).[1] For the L-02 model, cells were co-incubated with 40 µg/mL Concanavalin A.
-
MTT Addition: Following treatment, the medium was replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: SGC-7901 cells were treated with the C21-steroidal glycoside (10.8 and 21.6 μM) for 24 hours.[1]
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
The expression levels of apoptosis-related proteins were determined by Western blotting.
-
Protein Extraction: L-02 cells treated with this compound and Concanavalin A were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
T Lymphocyte Proliferation Assay
The inhibitory effect on T lymphocyte proliferation was assessed.
-
Cell Preparation: Splenic T lymphocytes were isolated from mice.
-
Stimulation and Treatment: Cells were stimulated with Concanavalin A (Con A) in the presence of varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation was measured after a defined incubation period, likely using methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE). The concentration of this compound that inhibited proliferation by 50% (IC50) was determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available data.
References
Head-to-head comparison of Cynatratoside A and Cynatratoside C
For Researchers, Scientists, and Drug Development Professionals
Cynatratoside A and Cynatratoside C are both C21 steroidal glycosides isolated from plants of the Cynanchum genus, notably Cynanchum atratum. While structurally related, current research highlights their distinct and potent biological activities in different therapeutic areas. This guide provides a comprehensive comparison of their known effects, supported by available experimental data and methodologies, to aid researchers in evaluating their potential applications.
Executive Summary
Current scientific literature indicates that this compound and Cynatratoside C have been investigated for different primary biological activities. This compound has demonstrated significant immunosuppressive effects, suggesting its potential in treating autoimmune disorders. In contrast, Cynatratoside C has been primarily characterized by its anti-inflammatory and antiparasitic properties. A direct head-to-head comparison of these two molecules for the same biological activity in a single study is not yet available in the published literature. Therefore, this guide presents a summary of their individual performances in their respective, well-documented areas of bioactivity.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data available for this compound and Cynatratoside C. It is important to note that this data is derived from separate studies, and direct comparison of potency should be approached with caution.
| Feature | This compound | Cynatratoside C |
| Primary Biological Activity | Immunosuppressive | Anti-inflammatory, Antiparasitic |
| Key In Vitro Activity | Inhibition of Concanavalin A-induced T-lymphocyte proliferation | Inhibition of LPS-induced pro-inflammatory cytokine production; Mortality of Ichthyophthirius multifiliis |
| Quantitative Data | IC₅₀: 10.9 μM (T-lymphocyte proliferation)[1] | Anti-inflammatory: Inhibition of TNF-α, IL-6, and IL-1β in LPS-stimulated primary mouse mammary epithelial cells. Antiparasitic: 100% mortality of I. multifiliis theronts at 0.25 mg/L after 5 hours.[2][3] EC₅₀: 0.083 mg/L (for nonencysted I. multifiliis tomonts)[2][4] |
| In Vivo Efficacy | Attenuated concanavalin A-induced autoimmune hepatitis in mice.[1] | Attenuated LPS-induced mastitis in mice; Cured grass carp infected with I. multifiliis at 2 mg/L within 48 hours.[2][3] |
| Mechanism of Action | Inhibition of T-lymphocyte activation and adhesion; Blocking of hepatocyte apoptosis.[1] | Suppression of TLR4-mediated NF-κB and MAPK signaling pathways.[3] |
| Chemical Formula | C₂₈H₄₀O₈[5] | Not explicitly found, but described as a C-21 steroidal glycoside. |
| Molecular Weight | 504.61 g/mol [5][6] | Not explicitly found. |
Experimental Protocols
Immunosuppressive Activity of this compound: T-Lymphocyte Proliferation Assay
This protocol is based on the methodology used to determine the inhibitory effect of this compound on concanavalin A (Con A)-induced T-lymphocyte proliferation.[1]
Objective: To assess the in vitro immunosuppressive activity of this compound.
Materials:
-
Spleen from BALB/c mice
-
This compound
-
Concanavalin A (Con A)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Splenocyte Isolation: A single-cell suspension of splenocytes is prepared from the spleen of a BALB/c mouse under aseptic conditions. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI 1640 medium supplemented with 10% FBS.
-
Cell Seeding: The splenocytes are seeded into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Stimulation: Concanavalin A (final concentration of 5 µg/mL) is added to the wells to induce T-lymphocyte proliferation. Control wells without Con A stimulation are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the Con A-stimulated cells without any compound. The IC₅₀ value is then determined from the dose-response curve.
Anti-inflammatory Activity of Cynatratoside C: Measurement of Pro-inflammatory Cytokines
This protocol is based on the methodology to evaluate the effect of Cynatratoside C on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in primary mouse mammary epithelial cells.[3]
Objective: To determine the in vitro anti-inflammatory effect of Cynatratoside C.
Materials:
-
Primary mouse mammary epithelial cells
-
Cynatratoside C
-
Lipopolysaccharide (LPS)
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Primary mouse mammary epithelial cells are cultured in DMEM/F12 medium supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 6-well plates and grown to 80-90% confluence.
-
Pre-treatment: The cells are pre-treated with different concentrations of Cynatratoside C for 1 hour.
-
LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The levels of pro-inflammatory cytokines in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of Cynatratoside C.
Mandatory Visualizations
Signaling Pathway of Cynatratoside C in Anti-inflammation
Caption: Anti-inflammatory mechanism of Cynatratoside C via TLR4/NF-κB/MAPK pathways.
Experimental Workflow for In Vitro Immunosuppressive Activity Assay
Caption: Workflow for assessing T-lymphocyte proliferation inhibition.
References
- 1. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Cynatratoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cynatratoside A, a C21 steroidal glycoside isolated from Cynanchum atratum, has demonstrated potential therapeutic effects, including the attenuation of autoimmune hepatitis through the inhibition of T lymphocyte proliferation and the induction of apoptosis in hepatocytes via the mitochondrial pathway. However, a comprehensive understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative analysis of the potential off-target effects of this compound, based on the known activities of structurally and functionally related compounds.
Presumed Mechanism of Action: Na+/K+-ATPase Inhibition
Direct experimental evidence for the molecular target of this compound is currently limited. However, based on its chemical structure as a steroidal glycoside, it is highly probable that this compound belongs to the class of cardiac glycosides, which are well-established inhibitors of the Na+/K+-ATPase pump. This guide will proceed under the assumption that this compound exerts its biological effects, both on-target and off-target, through the inhibition of Na+/K+-ATPase. This is supported by studies on other C21 steroidal glycosides from Cynanchum atratum that have been shown to modulate signaling pathways, such as the MAPK pathway, which are known to be downstream of Na+/K+-ATPase inhibition.
Comparison of Potential Off-Target Effects
The inhibition of Na+/K+-ATPase by cardiac glycosides is known to trigger a cascade of downstream signaling events, many of which can be considered off-target effects depending on the therapeutic context. These effects are often mediated by the dissipation of the sodium gradient, leading to an increase in intracellular calcium concentration, and by the induction of a signalosome complex involving Na+/K+-ATPase and other signaling proteins like Src kinase.
Below is a table summarizing the well-documented off-target effects of two well-characterized cardiac glycosides, Digoxin and Ouabain, which serve as representative examples for predicting the potential off-target profile of this compound.
| Off-Target Pathway/Effect | Digoxin | Ouabain | Potential Implication for this compound |
| MAPK/ERK Pathway Activation | Modulates ERK1/2 phosphorylation | Activates ERK1/2 signaling | May influence cell proliferation, differentiation, and survival. |
| PI3K/Akt Pathway Activation | Can activate the PI3K/Akt pathway | Induces Akt phosphorylation | Potential effects on cell growth, survival, and metabolism. |
| Reactive Oxygen Species (ROS) Production | Can induce ROS generation | Stimulates ROS production | May contribute to cellular stress and apoptosis. |
| NF-κB Pathway Modulation | Can inhibit NF-κB activation | Can have both pro- and anti-inflammatory effects through NF-κB | Potential immunomodulatory effects beyond T-cell inhibition. |
| Interaction with Nuclear Receptors | Can interact with estrogen receptors | May act as a modulator of various signaling pathways | Potential for hormone-like effects. |
| Inhibition of DNA Topoisomerase | Inhibits DNA topoisomerase II | Not well-documented | May contribute to cytotoxic effects in cancer cells. |
Experimental Protocols for Off-Target Profiling
Identifying the off-target effects of a small molecule is a critical step in drug development. Several experimental approaches can be employed to elucidate the off-target interaction profile of this compound.
Kinase Profiling
Objective: To identify unintended interactions of this compound with a broad panel of protein kinases.
Methodology:
-
Assay Principle: In vitro kinase activity assays are performed in the presence and absence of this compound. The assays typically measure the phosphorylation of a substrate by a specific kinase using methods such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Procedure:
-
A library of purified, active protein kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
The extent of substrate phosphorylation is quantified.
-
The IC50 values (concentration of inhibitor required to reduce kinase activity by 50%) are determined for any kinases that show significant inhibition.
-
-
Data Analysis: The results are presented as a percentage of inhibition for each kinase at a given concentration of this compound or as IC50 values. This provides a "kinase profile" that highlights potential off-target interactions.
Affinity Chromatography-Mass Spectrometry
Objective: To identify cellular proteins that directly bind to this compound.
Methodology:
-
Assay Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to this compound are retained. After washing away non-specific binders, the bound proteins are eluted and identified by mass spectrometry.
-
Procedure:
-
This compound is chemically coupled to an activated chromatography resin.
-
A protein lysate from a relevant cell line or tissue is prepared.
-
The lysate is incubated with the this compound-coupled resin.
-
The resin is washed extensively to remove unbound proteins.
-
Bound proteins are eluted using a denaturing buffer.
-
The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The identified proteins are potential direct targets or off-targets of this compound.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound through the inhibition of Na+/K+-ATPase.
Caption: On-target pathway of this compound via Na+/K+-ATPase inhibition.
Cynatratoside A and TLR4 Signaling: A Comparative Analysis with Established Inhibitors
For Immediate Release
A deep dive into the comparative effects of Cynatratoside A and known inhibitors on the Toll-like receptor 4 (TLR4) signaling pathway reveals distinct mechanisms of action and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data and detailed protocols, to inform future research and development in inflammatory disease therapeutics.
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making TLR4 an attractive target for therapeutic intervention. This report details the effects of this compound, a natural compound, on the TLR4 pathway and draws a comparison with two well-characterized inhibitors: TAK-242 (Resatorvid) and Eritoran.
Mechanism of Action and Comparative Efficacy
This compound's impact on TLR4 signaling is primarily understood through studies on the structurally similar compound, Cynatratoside C. Research indicates that Cynatratoside C exerts its anti-inflammatory effects by suppressing the expression of TLR4 itself.[1] This upstream inhibition leads to a subsequent reduction in the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This mode of action suggests a broad-spectrum dampening of the inflammatory response initiated by TLR4 activation.
In contrast, known inhibitors such as TAK-242 and Eritoran target different components of the TLR4 signaling complex. TAK-242 is a small molecule inhibitor that selectively binds to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, thereby disrupting its interaction with adaptor proteins necessary for downstream signal transduction.[2] Eritoran, a synthetic analog of the lipid A portion of LPS, acts as a competitive antagonist, binding to the MD-2 co-receptor and preventing the formation of the active TLR4/MD-2/LPS complex.[3][4]
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | References |
| Cynatratoside C | TLR4 Expression | Downregulates the expression of the TLR4 receptor. | Not available. Studies show inhibition of TLR4, NF-κB, and MAPK phosphorylation. | [1] |
| TAK-242 (Resatorvid) | Intracellular TIR domain of TLR4 | Binds to Cys747 of the intracellular domain, disrupting interaction with adaptor proteins. | 1.8 nM (Nitric Oxide production), 1.9 nM (TNF-α production), 1.3 nM (IL-6 production) in murine macrophages. | [5] |
| Eritoran (E5564) | MD-2 Co-receptor | Competitively binds to the MD-2 co-receptor, preventing LPS binding and TLR4 dimerization. | Varies depending on LPS serotype and experimental conditions. | [3][4] |
Signaling Pathways and Experimental Workflow
To visualize the intricate processes involved in TLR4 signaling and the points of intervention for these inhibitors, the following diagrams have been generated.
Caption: TLR4 Signaling Pathway and Inhibitor Targets.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of TLR4 inhibitors.
Caption: Experimental Workflow for TLR4 Inhibition Assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the effects of inhibitors on the TLR4 signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary cells like mouse mammary epithelial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor and LPS Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of the inhibitor (e.g., Cynatratoside C, TAK-242, or Eritoran) for a specified period (e.g., 1-2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) from a specific bacterial strain (e.g., E. coli O111:B4) at a concentration known to elicit a robust inflammatory response (e.g., 1 µg/mL) for a duration relevant to the endpoint being measured (e.g., 24 hours for cytokine production).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA using commercially available kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blotting for Protein Phosphorylation Analysis
-
Objective: To assess the activation of key signaling proteins in the TLR4 pathway, such as NF-κB (p65 subunit) and MAPKs (p38, ERK, JNK), by detecting their phosphorylated forms.
-
Procedure:
-
After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of TLR4 and pro-inflammatory cytokine genes.
-
Procedure:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Conclusion
This compound, as represented by studies on Cynatratoside C, presents a unique mechanism of TLR4 inhibition by downregulating receptor expression. This contrasts with the direct protein-targeting actions of TAK-242 and Eritoran. While the lack of quantitative data for this compound currently limits a direct potency comparison, its distinct mode of action warrants further investigation. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of these and other novel TLR4 inhibitors in the context of inflammatory diseases. Future studies should focus on determining the IC50 values of this compound and conducting head-to-head comparative experiments to fully elucidate its relative efficacy and potential as a clinical candidate.
References
- 1. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of Cynatratoside C in a Murine Mastitis Model
An Examination of Preclinical Data and Comparison with Alternative Therapeutic Agents
In the pursuit of novel anti-inflammatory therapeutics, natural compounds are a significant source of investigation. One such compound, Cynatratoside C, a C21 steroidal glycoside isolated from the roots of Cynanchum atratum, has demonstrated notable anti-inflammatory properties in a preclinical animal model. This guide provides a comprehensive comparison of the reported effects of Cynatratoside C with other agents in a lipopolysaccharide (LPS)-induced mastitis mouse model, a common experimental paradigm for studying mammary gland inflammation. Due to the limited availability of data on Cynatratoside A, this guide will focus on the more extensively studied Cynatratoside C. It is important to note that no studies have been identified that directly replicate the findings for Cynatratoside C, therefore this analysis relies on a comparison of results from different studies using similar models.
Comparative Efficacy of Anti-Inflammatory Agents in LPS-Induced Murine Mastitis
The following table summarizes the quantitative data on the effects of Cynatratoside C and selected alternative compounds on key inflammatory markers in the LPS-induced mastitis mouse model. This data is essential for researchers to compare the potential efficacy of these different therapeutic approaches.
| Compound | Dosage | Animal Model | Key Inflammatory Markers and Effects | Source |
| Cynatratoside C | 4 mg/kg (i.p.) | BALB/c mice | - Markedly attenuated LPS-induced mammary histopathologic changes. - Significantly reduced oxidative stress (MDA, SOD, GPx activity). - Inhibited the expression of TLR4 and the phosphorylation of NF-κB p65, IκBα, p38, ERK, and JNK. | [1] |
| Lentinan | 5, 10, 20 mg/kg (i.p.) | Kunming mice | - Dose-dependently reduced MPO activity. - Significantly decreased TNF-α and IL-1β levels in a dose-dependent manner. - At 20 mg/kg, TNF-α was reduced to ~150 pg/mg protein and IL-1β to ~80 pg/mg protein. | [2][3] |
| Dexamethasone | 5 mg/kg (i.m.) | ICR mice | - Served as a positive control, significantly reducing pathological damage. - Significantly inhibited the increase in inflammatory mediators. | [4] |
| Morin | 25, 50, 100 mg/kg (i.p.) | ICR mice | - Dose-dependently inhibited MPO activity. - Significantly suppressed the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the assessment of reproducibility and for the design of future studies. The following sections outline the experimental protocols used in the studies of Cynatratoside C and a representative alternative, Lentinan.
Cynatratoside C Experimental Protocol
-
Animal Model: Female BALB/c mice (6-8 weeks old, 20-22 g).
-
Induction of Mastitis: Mice were anesthetized, and 50 μL of LPS (1 mg/mL in sterile saline) was infused into the fourth inguinal mammary gland via the teat canal.
-
Treatment: Cynatratoside C (4 mg/kg) was administered via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.
-
Sample Collection: 24 hours after LPS infusion, mice were euthanized, and mammary tissues were collected for histological examination, oxidative stress assays, and Western blot analysis.
-
Key Measurements:
-
Histopathological changes were assessed using Hematoxylin and Eosin (H&E) staining.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, was measured in tissue homogenates.
-
Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) were determined to assess oxidative stress.
-
Protein expression levels of TLR4, phospho-NF-κB p65, phospho-IκBα, phospho-p38, phospho-ERK, and phospho-JNK were quantified by Western blotting.[1]
-
Lentinan Experimental Protocol
-
Animal Model: Female Kunming mice (6-8 weeks old, 25-30 g).
-
Induction of Mastitis: Anesthetized mice received an infusion of 100 μL of LPS (1 mg/mL) into the two abdominal mammary glands (R4 and L4).
-
Treatment: Lentinan (5, 10, and 20 mg/kg) was administered via intraperitoneal (i.p.) injection 1 hour after the LPS challenge. A positive control group received dexamethasone.
-
Sample Collection: 24 hours post-LPS infusion, mice were sacrificed, and mammary tissues were harvested.
-
Key Measurements:
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using the Graphviz DOT language to illustrate the signaling pathway of Cynatratoside C and a generalized experimental workflow for the LPS-induced mastitis model.
Caption: Signaling pathway of Cynatratoside C's anti-inflammatory action.
Caption: Generalized workflow for LPS-induced mastitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Lentinan Against Lipopolysaccharide-Induced Mastitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Lentinan Against Lipopolysaccharide-Induced Mastitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pedunculoside protects against LPS-induced mastitis in mice by inhibiting inflammation and maintaining the integrity of blood-milk barrier - Figure f1 | Aging [aging-us.com]
- 5. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Public Data on Cynatratoside A Analogs Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of Cynatratoside A analogs. While the parent compound, this compound (CyA), has been investigated for its therapeutic potential, particularly its protective effects in autoimmune hepatitis, research into its derivatives and their structure-activity relationships (SAR) appears to be unpublished or not publicly accessible. This data gap currently prevents a comparative analysis of this compound analogs.
For researchers and drug development professionals, SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity. In the absence of data on CyA analogs, this guide will provide a detailed overview of the known biological activities and mechanism of action of this compound itself. This information can serve as a benchmark for future research into novel derivatives.
Biological Activity of this compound
This compound, a C21 steroidal glycoside isolated from the root of Cynanchum atratum, has demonstrated significant biological activity in preclinical studies. Its primary reported activities are the inhibition of T lymphocyte proliferation and the protection of liver cells from damage.
| Compound | Biological Activity | Assay System | Potency / Cytotoxicity |
| This compound (CyA) | Inhibition of T lymphocyte proliferation | Concanavalin A-induced mouse splenocytes | IC₅₀: 10.9 µM[1] |
| Cytotoxicity | Mouse splenocytes | CC₅₀: > 80 µM[1] | |
| Hepatoprotective effect | Concanavalin A-induced L-02 human hepatocytes | Concentration-dependent increase in cell proliferation (0.1 - 10 µM)[1][2] |
Mechanism of Action
This compound is understood to exert its therapeutic effects through a dual mechanism: modulating the immune response and directly protecting hepatocytes. In a model of concanavalin A-induced autoimmune hepatitis, CyA was found to inhibit the activation and adhesion of T lymphocytes.[1][2]
Furthermore, in hepatocytes, this compound has been shown to interfere with the apoptotic signaling cascade. At a concentration of 10 µM, it upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1][2] This modulation of the Bcl-2/Bax ratio leads to a reduction in the levels of cleaved caspase-9 and cleaved caspase-3, ultimately inhibiting hepatocyte apoptosis.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the biological activity of this compound.
Inhibition of T Lymphocyte Proliferation Assay:
-
Cells: Mouse splenocytes.
-
Stimulant: Concanavalin A (5 µg/mL) is used to induce T lymphocyte proliferation.
-
Treatment: Various concentrations of this compound are incubated with the stimulated splenocytes.
-
Endpoint: The inhibition of cell proliferation is measured, typically using an MTT assay, to determine the IC₅₀ value.[1]
Cytotoxicity Assay:
-
Cells: Mouse splenocytes.
-
Treatment: Cells are exposed to a range of this compound concentrations.
-
Endpoint: Cell viability is assessed using the MTT assay to determine the median cytotoxic concentration (CC₅₀).[1]
In Vitro Hepatoprotective Assay:
-
Cells: L-02 human hepatocytes.
-
Inducing Agent: Hepatotoxicity is induced using concanavalin A (40 µg/mL).
-
Treatment: Cells are co-treated with concanavalin A and various concentrations of this compound (0.1-10 µM).
-
Endpoint: The protective effect is quantified by measuring the increase in cell proliferation via an MTT assay.[1][2]
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
Caption: this compound's modulation of the apoptotic pathway.
Caption: Workflow for in vivo evaluation of this compound.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Cynatratoside A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, particularly toxic compounds like Cynatratoside A, is a critical component of laboratory safety and responsible chemical handling. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a cardiac glycoside, to ensure the well-being of laboratory personnel and the protection of the environment.
This compound, an oligoglycoside isolated from the roots of Cynanchum paniculatum, is classified as a cardiac glycoside.[1][2] Cardiac glycosides are known for their toxicity, primarily affecting the cardiovascular, neurological, and gastrointestinal systems.[3][4] Due to its toxic nature, this compound requires careful handling and disposal as hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
Disposal Protocol: A Step-by-Step Guide
The recommended and safest method for disposing of this compound is through a licensed hazardous waste management service. Under no circumstances should this compound or its containers be disposed of down the sanitary sewer. [5][6][7]
Experimental Protocol for this compound Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container for all this compound waste. The container should be in good condition and have a secure lid.
-
Clearly label the waste container with "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste management service with an accurate description of the waste, including the chemical name and any other components in the waste stream.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal. Follow your institution's specific requirements for hazardous waste manifests.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and safety protocols for handling hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:97399-96-7 | Chemsrc [chemsrc.com]
- 3. mdpoison.com [mdpoison.com]
- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Cynatratoside A
Disclaimer: This document provides essential safety and logistical information for handling Cynatratoside A based on general best practices for potent, biologically active natural products and cytotoxic compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is crucial to handle this substance with the utmost caution, assuming it is highly potent and potentially hazardous. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is an oligoglycoside natural product isolated from the roots of Cynanchum paniculatum.[1][2] While specific toxicity data for this compound is limited in the public domain, related compounds and the general class of cardiac glycosides can exhibit significant biological activity and toxicity.[3] In the absence of specific data, this compound should be treated as a potent compound with potential cytotoxic, mutagenic, carcinogenic, and teratogenic effects.
Assumed Hazards:
-
Toxic if swallowed.[4]
-
May cause genetic defects.[4]
-
May cause cancer.[4]
-
May damage fertility or the unborn child.[4]
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powder) this compound (e.g., weighing, preparing solutions) | Primary: - Chemical-resistant disposable gown (impermeable)[5]- Two pairs of chemotherapy-grade nitrile gloves (outer pair over gown cuff)[5][6]- Full-face shield with a surgical mask or a respirator (N95 or higher)[5][6]- Hair and shoe covers[6]Secondary: - Work should be conducted in a certified chemical fume hood or a biological safety cabinet. |
| Handling solutions of this compound | Primary: - Chemical-resistant disposable gown[5]- Two pairs of chemotherapy-grade nitrile gloves[5]- Safety glasses with side shields or a face shield[7][8]Secondary: - Luer-lock syringes and needleless systems should be used to minimize aerosol generation.[6] |
| Administering to animals or cell cultures | Primary: - Chemical-resistant disposable gown[5]- Two pairs of chemotherapy-grade nitrile gloves[5]- Face shield and mask or respirator[5]Secondary: - Use of closed systems is recommended where possible.[6] |
| Handling waste and cleaning spills | Primary: - Chemical-resistant disposable gown[7]- Heavy-duty, industrial-thickness gloves (e.g., neoprene, nitrile)[7][9]- Full-face protection (face shield and goggles)[6]- Respirator (N95 or higher)[5]- Disposable shoe covers |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Weighing of Solid Compound:
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any airborne particles.
-
PPE: Don the appropriate PPE as outlined in the table above before entering the designated area.
-
Weighing: Use a tared, sealed container for weighing to minimize contamination. Handle the container with forceps or double-gloved hands.
-
Solubilization: If preparing a stock solution, add the solvent directly to the weighed compound in its container. Cap and vortex to dissolve.
3.2. Dilution and Aliquoting:
-
Solution Handling: All dilutions and aliquoting should be performed in a chemical fume hood.
-
Closed Systems: Utilize Luer-lock syringes and needleless systems to prevent leaks and aerosol formation.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
4.1. Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Spill Management:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Cordon off the spill area to prevent entry.[7]
-
PPE: Don the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using forceps or other tools. Place all materials into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse), then wipe with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical or cytotoxic waste in accordance with institutional and local regulations.
5.1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled, and chemical-resistant container. Do not dispose of down the drain.[4]
Caption: Disposal Workflow for this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:97399-96-7 | Chemsrc [chemsrc.com]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. halyardhealth.com [halyardhealth.com]
- 9. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
